Navigating the Chemistry of 3-Methyl-3H-indol-3-ol: A Technical Overview of a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1) is a chemical compound of interest within the broader family of indole derivatives. However,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1) is a chemical compound of interest within the broader family of indole derivatives. However, a comprehensive review of available scientific literature reveals a significant scarcity of detailed experimental data regarding its chemical and physical properties. This technical guide aims to consolidate the known information for 3-Methyl-3H-indol-3-ol and to provide context by discussing its likely nature as a reactive intermediate and its relationship to the more stable and well-characterized isomer, 3-hydroxy-3-methyloxindole. The limited data suggests that 3-Methyl-3H-indol-3-ol is likely a transient species, making its isolation and detailed characterization challenging.
Core Chemical Properties of 3-Methyl-3H-indol-3-ol
Direct experimental data for 3-Methyl-3H-indol-3-ol is sparse. The following table summarizes the fundamental computed properties associated with its chemical structure.
Note: These values are predicted and have not been experimentally verified in publicly available literature. The lack of experimental data such as melting point, boiling point, and solubility underscores the compound's potential instability.
The Isomeric Relationship with 3-Hydroxy-3-methyloxindole
It is hypothesized that 3-Methyl-3H-indol-3-ol exists in equilibrium with its more stable tautomer, 3-hydroxy-3-methyloxindole. This relationship is a key aspect of its chemistry.
Caption: Tautomeric relationship between 3-Methyl-3H-indol-3-ol and 3-hydroxy-3-methyloxindole.
3-hydroxy-3-methyloxindole is a well-documented compound with available experimental data. It is a member of the oxindole family, characterized by a carbonyl group at the 2-position of the indoline ring system.[2]
Due to the apparent instability of 3-Methyl-3H-indol-3-ol, specific and reproducible experimental protocols for its synthesis and isolation are not available in the reviewed literature. It is likely formed as a transient intermediate in reactions involving the oxidation of 3-methylindole.
Hypothetical Formation Pathway
The formation of 3-Methyl-3H-indol-3-ol can be conceptualized as an intermediate step in the oxidation of 3-methylindole to 3-hydroxy-3-methyloxindole.
Caption: Hypothetical pathway for the formation of 3-hydroxy-3-methyloxindole via 3-Methyl-3H-indol-3-ol.
Biological Activity and Signaling Pathways
There is no direct evidence in the scientific literature to suggest the involvement of 3-Methyl-3H-indol-3-ol in any specific biological signaling pathways. Research on the biological activities of related indole derivatives is extensive; however, these findings cannot be directly extrapolated to the highly reactive and transient 3-Methyl-3H-indol-3-ol.
Conclusion and Future Directions
The currently available data on 3-Methyl-3H-indol-3-ol is exceptionally limited, strongly suggesting its nature as a reactive and unstable chemical intermediate. Consequently, a detailed technical guide with extensive quantitative data and established experimental protocols, as initially requested, cannot be compiled at this time.
Future research in this area would necessitate advanced experimental techniques for the trapping and characterization of transient species. Computational chemistry could also provide valuable insights into the energetic landscape of the tautomeric equilibrium and the reactivity of 3-Methyl-3H-indol-3-ol. For researchers in drug development, while this specific molecule may not be a viable target due to its instability, understanding its formation and reactivity could be crucial in the context of the metabolism and degradation of more complex indole-based therapeutic agents. Further investigation into the chemistry of 3-hydroxy-3-methyloxindole and its derivatives may prove to be a more fruitful avenue for drug discovery and development.
The Unstable Core: A Technical Guide to the Stability and Degradation of 3-Methyl-3H-indol-3-ol
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-3H-indol-3-ol is a carbinolamine derivative of the widely studied compound 3-methylindole (skatole). Direct experimental data on the stabi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-3H-indol-3-ol is a carbinolamine derivative of the widely studied compound 3-methylindole (skatole). Direct experimental data on the stability and degradation of 3-Methyl-3H-indol-3-ol is notably scarce in scientific literature, strongly suggesting that it is a highly transient and unstable intermediate rather than an end product. This guide synthesizes the available information on the metabolic pathways of 3-methylindole to infer the likely stability and degradation routes of 3-Methyl-3H-indol-3-ol. Evidence points towards its rapid conversion to more stable compounds, primarily through tautomerization and oxidation. This document provides a comprehensive overview of the proposed degradation pathways, relevant experimental methodologies for studying related compounds, and a summary of identified metabolites of 3-methylindole that support the transient nature of 3-Methyl-3H-indol-3-ol.
Introduction: The Elusive Intermediate
3-Methylindole (skatole) is a metabolite of the amino acid tryptophan and is known for its role in pneumotoxicity in ruminants and as a malodorous compound in livestock waste.[1] The metabolism of 3-methylindole is a key area of research for understanding its biological effects and for developing methods for its environmental degradation.
While various metabolites of 3-methylindole have been identified, 3-Methyl-3H-indol-3-ol itself has not been isolated or characterized from biological or environmental samples. This strongly suggests that it exists as a fleeting intermediate in the biotransformation of 3-methylindole. Its structure, a 3-hydroxyindolenine, is prone to rapid rearrangement to more thermodynamically stable forms. This guide will, therefore, focus on the predicted degradation pathways of this putative intermediate based on the known metabolites of 3-methylindole.
Proposed Degradation Pathway of 3-Methyl-3H-indol-3-ol
The formation of 3-Methyl-3H-indol-3-ol is likely a result of the oxidation of 3-methylindole by cytochrome P-450 monooxygenases.[1] Once formed, its degradation is expected to proceed rapidly through one or more of the following pathways:
Tautomerization to 3-Methyloxindole: 3-Hydroxyindolenines can undergo tautomerization to the more stable oxindole form. In this case, 3-Methyl-3H-indol-3-ol would be in equilibrium with 3-methyloxindole.
Oxidation to 3-Hydroxy-3-methyloxindole: Further oxidation of 3-Methyl-3H-indol-3-ol or its tautomer, 3-methyloxindole, can lead to the formation of 3-hydroxy-3-methyloxindole. This compound has been identified as a major metabolite of 3-methylindole in mice, lending significant weight to this proposed pathway.[1]
The following diagram illustrates the proposed central role of 3-Methyl-3H-indol-3-ol in the metabolism of 3-methylindole.
Proposed metabolic pathway of 3-methylindole.
Quantitative Data: Metabolites of 3-Methylindole
While no quantitative stability data for 3-Methyl-3H-indol-3-ol is available, the identified metabolites of 3-methylindole provide crucial indirect evidence for its transient nature. The following tables summarize the key metabolites identified in various studies.
The following are summaries of the experimental protocols used to identify the key metabolites that inform our understanding of 3-Methyl-3H-indol-3-ol's probable degradation.
Isolation and Identification of 3-Hydroxy-3-methyloxindole from Murine Urine[1]
Animal Dosing: Swiss-Webster mice were administered radioactive 3-methylindole intraperitoneally.
Sample Collection: Urine was collected from the dosed mice.
Metabolite Fractionation: The major nonpolar urinary metabolites were fractionated and separated using High-Performance Liquid Chromatography (HPLC).
Structure Elucidation: The structure of the isolated major metabolite was determined using Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and Infrared (IR) spectroscopy.
Workflow for metabolite identification.
Identification of 3-Methylindole Degradation Products by Acinetobacter oleivorans[2]
Bacterial Culture: The bacterial strain Acinetobacter oleivorans was cultured in a medium containing 3-methylindole as the substrate.
Optimal Degradation Conditions: The degradation was carried out under optimal conditions of 100 mg/L initial 3-methylindole concentration, a temperature of 30°C, a pH of 8.0, and shaking at 160 rpm for 48 hours.
Metabolite Identification: The degradation products were identified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
The available scientific evidence strongly indicates that 3-Methyl-3H-indol-3-ol is a highly unstable and transient intermediate in the metabolism of 3-methylindole. Its inherent instability prevents its accumulation and direct detection in biological and environmental systems. The identification of downstream metabolites, particularly 3-hydroxy-3-methyloxindole, provides a solid basis for proposing a rapid degradation pathway involving tautomerization and oxidation.
For researchers and professionals in drug development, understanding the transient nature of such intermediates is crucial. While 3-Methyl-3H-indol-3-ol itself is unlikely to be a viable drug target due to its instability, its formation and subsequent reactions are critical to the overall metabolic profile and potential toxicity of 3-methylindole and related compounds. Future research in this area should focus on advanced analytical techniques for the detection of short-lived intermediates to further elucidate the precise mechanisms of 3-methylindole metabolism.
The Biological Activity of 3-Methyl-3H-indol-3-ol: A Technical Guide on a Novel Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals October 26, 2025 Abstract This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Methyl-3H-indol-3-ol....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Methyl-3H-indol-3-ol. Direct research on this specific indole derivative is not presently available in peer-reviewed literature. Therefore, this document extrapolates its potential biological profile by examining its structural analog and metabolic precursor, 3-hydroxy-3-methyloxindole, and the broader class of indole-containing compounds. This guide covers the metabolic pathways, potential therapeutic applications, and detailed experimental protocols relevant to the study of this and related molecules.
Introduction: The Enigmatic Nature of 3-Methyl-3H-indol-3-ol
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3][4] 3-Methyl-3H-indol-3-ol, a specific derivative, remains a largely uncharacterized molecule within this vast family. Its structure suggests it may exist as a transient intermediate or a tautomer of the more stable 3-hydroxy-3-methyloxindole.[5][6] This guide will, therefore, focus on the known biological activities of its close relatives to build a predictive profile for 3-Methyl-3H-indol-3-ol.
Metabolic Pathway and Formation
3-Methyl-3H-indol-3-ol is plausibly an intermediate in the metabolism of 3-methylindole (skatole), a compound produced from the bacterial degradation of tryptophan in the digestive tract.[3][7] The primary metabolic activation of 3-methylindole is mediated by cytochrome P450 (CYP) monooxygenases in the liver and lungs.[2][5][8] The metabolic process can lead to the formation of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole.[6][8] It is hypothesized that 3-Methyl-3H-indol-3-ol could be a transient precursor in this oxidative pathway.
The metabolic conversion of 3-methylindole involves several potential routes, including dehydrogenation to the reactive intermediate 3-methyleneindolenine and oxidation to indole-3-carbinol and 3-methyloxindole.[2][5] The formation of 3-hydroxy-3-methyloxindole represents a significant detoxification pathway in some species.[6][8]
Metabolic Pathway of 3-Methylindole
Potential Biological Activities
Based on the activities of structurally similar indole derivatives, 3-Methyl-3H-indol-3-ol could exhibit a range of biological effects.
Anticancer Activity
Oxindole and 3-hydroxyoxindole scaffolds are prevalent in molecules with demonstrated anticancer properties.[9][10] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, certain 3-arylidene-N-hydroxyoxindoles show potent antiproliferative activity against ovarian carcinoma cells in a p53-dependent manner.[1] Spiro-oxindole derivatives have also shown efficacy against breast cancer cell lines while exhibiting low toxicity to normal cells.[11]
Table 1: Anticancer Activity of Selected Indole Derivatives
Indole derivatives are known to possess broad-spectrum antimicrobial activities against bacteria and fungi, including drug-resistant strains.[4][6][13][14] For example, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant efficacy against Staphylococcus aureus, MRSA, and Candida species.[13]
Table 2: Antimicrobial Activity of Selected Indole Derivatives
Compound Class
Microorganism
Activity Metric
Value Range (µg/mL)
Reference
Indole-triazole derivatives
S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei
The following are representative experimental protocols for the synthesis and biological evaluation of indole derivatives, which could be adapted for the study of 3-Methyl-3H-indol-3-ol.
General Synthesis of 3-Substituted 3-Hydroxyoxindoles
A common method for the synthesis of 3-substituted 3-hydroxyoxindoles involves the reaction of an isatin derivative with an indole in the presence of a base or catalyst.
Materials:
Substituted isatin
Indole
Solvent (e.g., water, ethanol)
Catalyst (e.g., K2CO3, Triton-B)
Procedure:
Dissolve the isatin and indole in the chosen solvent.
Add the catalyst to the reaction mixture.
Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 15 minutes to several hours).
Monitor the reaction progress by thin-layer chromatography.
Upon completion, the product can be isolated by filtration or extraction.
Purify the crude product by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
Normal cell line (e.g., NIH/3T3) for cytotoxicity comparison
Complete cell culture medium
Test compound (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
96-well plates
Procedure:
Seed cells in a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability as a percentage of the control and determine the IC50 value.
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][14]
Materials:
Bacterial and/or fungal strains
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
Test compound (dissolved in DMSO)
Standard antimicrobial agents (e.g., ampicillin, fluconazole)
96-well microtiter plates
Procedure:
Prepare serial twofold dilutions of the test compound and standard drugs in the appropriate broth in a 96-well plate.
Inoculate each well with a standardized suspension of the microorganism.
Include a growth control (no compound) and a sterility control (no microorganism).
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental and Screening Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel indole derivatives like 3-Methyl-3H-indol-3-ol.
Workflow for Indole Derivative Drug Discovery
Conclusion
While 3-Methyl-3H-indol-3-ol remains an uncharacterized molecule, its structural relationship to the known metabolite 3-hydroxy-3-methyloxindole and the broader family of biologically active indoles suggests a rich potential for pharmacological activity. This guide provides a foundational framework for initiating research into this novel compound, offering insights into its potential metabolic origins, plausible biological activities, and established experimental methodologies for its synthesis and evaluation. Further investigation into 3-Methyl-3H-indol-3-ol is warranted to explore its therapeutic potential and expand the chemical space of indole-based drug candidates.
An In-depth Technical Guide to 3-Methyl-3H-indol-3-ol and its Tautomer, 3-Methyloxindole
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-3H-indol-3-ol and its more stable tautomer, 3-methyloxindole, are indole derivatives of significant interest in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3H-indol-3-ol and its more stable tautomer, 3-methyloxindole, are indole derivatives of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound, with a focus on its stable 3-methyloxindole form. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of indole-based compounds.
Chemical Properties and Tautomerism
3-Methyl-3H-indol-3-ol (CAS RN: 216101-54-1) is an indolenine derivative that exists in a tautomeric equilibrium with 3-methyloxindole (CAS RN: 1504-06-9). The oxindole form is generally considered to be the more stable of the two and is the form in which the compound is most commonly encountered and studied.[1] This guide will primarily focus on the properties and activities of 3-methyloxindole.
Table 1: Physicochemical Properties of 3-Methyloxindole [1]
Property
Value
Molecular Formula
C₉H₉NO
Molecular Weight
147.17 g/mol
IUPAC Name
3-methyl-1,3-dihydro-2H-indol-2-one
XLogP3-AA
1.3
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
1
Rotatable Bond Count
0
Exact Mass
147.068413911 Da
Monoisotopic Mass
147.068413911 Da
Topological Polar Surface Area
29.1 Ų
Heavy Atom Count
11
Formal Charge
0
Complexity
178
Synthesis of 3-Methyloxindole
The synthesis of 3-methyloxindole can be achieved through various methods. A common approach involves the cyclization of an appropriate precursor. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of substituted oxindoles.
Experimental Protocol: Synthesis of 3-Methyloxindole
This procedure is adapted from the synthesis of 1-methyl-3-ethyloxindole and can be modified for the synthesis of 3-methyloxindole.[2]
Materials:
2-Nitro-alpha-methyl-cinnamic acid
Iron powder
Acetic acid
Ethanol
Hydrochloric acid
Sodium hydroxide
Diethyl ether
Anhydrous magnesium sulfate
Procedure:
Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-nitro-alpha-methyl-cinnamic acid in a mixture of ethanol and water.
Add iron powder and a catalytic amount of acetic acid to the solution.
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Once the reduction is complete, cool the reaction mixture and filter to remove the iron sludge.
Cyclization: Acidify the filtrate with concentrated hydrochloric acid and heat to reflux to induce cyclization to the oxindole.
After the cyclization is complete (monitored by TLC), cool the reaction mixture and neutralize it with a sodium hydroxide solution.
Extraction and Purification: Extract the aqueous layer with diethyl ether.
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to obtain the crude 3-methyloxindole.
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data
The structural characterization of 3-methyloxindole is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 3-Methyloxindole
Technique
Data
¹H NMR
Spectral data for the related compound 3-methyl-1H-indole (in CDCl₃) shows characteristic peaks at δ 7.6 (s, 1H), 7.57 (d, 1H), 7.25 (m, 1H), 7.17 (m, 1H), 7.12 (m, 1H), 6.85 (s, 1H), and 2.31 (s, 3H) ppm.[3] Detailed assigned spectra for 3-methyloxindole are not readily available in the searched literature.
¹³C NMR
For the related 3-methyl-1H-indole, characteristic peaks appear at δ 136.4, 128.4, 122.0, 121.8, 119.3, 119.0, 111.8, 111.1, and 9.8 ppm.[4] A ¹³C NMR spectrum for 3-methyloxindole is available on PubChem, but without peak assignments.[1]
Mass Spectrometry (GC-MS)
Major fragments observed at m/z: 147 (M+), 118, 91, 65.[1]
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available on PubChem, showing characteristic peaks for the amide C=O and N-H stretching.[1]
Biological Activity and Mechanism of Action
3-Methyloxindole is primarily known as a metabolite of 3-methylindole (skatole), a compound recognized for its pneumotoxicity.[5][6] The biotransformation of 3-methylindole to 3-methyloxindole is a key step in its metabolism and detoxification.
Metabolism of 3-Methylindole
The metabolism of 3-methylindole is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The conversion to 3-methyloxindole is a significant detoxification pathway. However, other metabolic routes can lead to the formation of reactive intermediates responsible for the observed toxicity.
One of the key enzymes involved is CYP2A13, which is predominantly expressed in the respiratory tract. 3-Methylindole acts as a substrate and a mechanism-based inactivator of CYP2A13.[7] The metabolism by CYP2A13 proceeds through two main pathways: dehydrogenation and epoxidation. The formation of 3-methyloxindole is a result of the epoxidation pathway.
Biological Activities of 3-Methyloxindole
While much of the research has focused on the metabolism of its precursor, 3-methyloxindole itself has been investigated for its own biological activities. It has been reported to be a versatile reactant in various chemical syntheses, including enantioselective α-amination and aldol reactions.[8] There are also reports suggesting potential, though not yet fully characterized, anticancer and antimicrobial properties.[9][10]
Quantitative data on the biological activity of 3-methyloxindole, such as IC50 values, are not extensively reported in the currently available literature. Further research is needed to fully elucidate its pharmacological profile.
Signaling Pathways and Experimental Workflows
The primary described "pathway" involving 3-methyloxindole is its formation from 3-methylindole via cytochrome P450-mediated metabolism.
Caption: Metabolic pathway of 3-methylindole.
Conclusion
3-Methyl-3H-indol-3-ol, existing predominantly as its stable tautomer 3-methyloxindole, is a compound of considerable scientific interest. While its role as a metabolite of the pneumotoxin 3-methylindole is well-documented, its own intrinsic biological activities are an area of ongoing investigation. This guide has provided a summary of the current knowledge regarding its synthesis, chemical properties, and biological relevance. Further research is warranted to fully explore the therapeutic potential of 3-methyloxindole and its derivatives.
An In-depth Technical Guide to 3-Methyl-3H-indol-3-ol: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-3H-indol-3-ol, a fascinating and reactive intermediate, holds a unique position in the landscape of indole chemistry. Though not as extens...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-3H-indol-3-ol, a fascinating and reactive intermediate, holds a unique position in the landscape of indole chemistry. Though not as extensively studied as its more stable isomer, 3-methyl-1H-indole (skatole), its history is intrinsically linked to the oxidative metabolism and photochemical reactions of skatole. This technical guide provides a comprehensive overview of the discovery, history, and synthetic approaches toward 3-Methyl-3H-indol-3-ol. It includes a compilation of its known physicochemical properties, detailed experimental protocols for its likely synthesis, and visualizations of the key reaction pathways. This document serves as a critical resource for researchers investigating indole metabolism, reactive oxygen species, and the development of novel therapeutics targeting pathways involving this transient yet significant molecule.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. Among these, 3-methyl-1H-indole, commonly known as skatole, is notorious for its characteristic odor and its role as a pneumotoxicant in mammals. The biological activity of skatole is not inherent to the molecule itself but arises from its metabolic activation to reactive intermediates. One such pivotal, yet elusive, intermediate is 3-Methyl-3H-indol-3-ol (also known as 3-hydroxy-3-methylindolenine).
This guide delves into the scientific journey of understanding this reactive molecule, from its theoretical conception as an oxidation product of skatole to methods for its targeted synthesis. Understanding the properties and synthesis of 3-Methyl-3H-indol-3-ol is crucial for elucidating the mechanisms of skatole-induced toxicity and for the potential design of inhibitors or modulators of these pathways.
Discovery and History
The discovery of 3-Methyl-3H-indol-3-ol is not marked by a single, celebrated event but rather by a gradual understanding of the oxidation pathways of 3-methyl-1H-indole (skatole). Early studies on the degradation of skatole, particularly in biological systems and through photochemical reactions, hinted at the formation of unstable, hydroxylated intermediates.
The formal identification and characterization of related oxidized metabolites, such as 3-hydroxy-3-methyloxindole, provided strong evidence for the transient existence of 3-Methyl-3H-indol-3-ol as a precursor.[1] It is now understood that the metabolic activation of skatole by cytochrome P450 enzymes proceeds through the formation of this reactive 3-hydroxyindolenine intermediate.[1][2] This intermediate is highly electrophilic and is believed to be a key player in the covalent binding of skatole metabolites to cellular macromolecules, leading to cytotoxicity.
The direct synthesis of 3-substituted 3H-indol-3-ols was later achieved, providing a more concrete foundation for studying the chemistry of this class of compounds. A notable synthetic method involves the reaction of 2-isocyanophenyl ketones with Grignard reagents, which offers a direct route to these otherwise transient molecules.[3]
Physicochemical Properties
Quantitative data for 3-Methyl-3H-indol-3-ol is not extensively reported in the literature due to its reactive nature. However, based on its structure and data from related compounds, the following properties can be summarized.
While a specific, detailed experimental protocol for the synthesis of 3-Methyl-3H-indol-3-ol is not widely published, a plausible method can be adapted from the synthesis of structurally similar 3-substituted 3H-indol-3-ols.[3] The following protocol is a representative example.
Synthesis of 3-Methyl-3H-indol-3-ol via Grignard Reaction
Materials:
2-Isocyanophenyl methyl ketone
Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF)
Anhydrous diethyl ether or THF
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of 2-isocyanophenyl methyl ketone in anhydrous diethyl ether or THF under an inert atmosphere.
Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification: Due to the potential instability of the product, purification should be carried out rapidly, for example, by flash column chromatography on silica gel using a non-polar eluent system.
Note: 3-Methyl-3H-indol-3-ol is expected to be unstable. All manipulations should be performed as quickly as possible, and the product should be used immediately or stored under an inert atmosphere at low temperatures.
Signaling Pathways and Experimental Workflows
The primary significance of 3-Methyl-3H-indol-3-ol lies in its role as a reactive intermediate in the metabolic activation of skatole. This pathway is a critical area of study in toxicology and drug metabolism.
Metabolic Activation of Skatole
The diagram below illustrates the proposed pathway for the metabolic activation of 3-methyl-1H-indole (skatole) to reactive intermediates that can lead to cellular damage.
Caption: Metabolic activation of skatole to reactive intermediates.
Experimental Workflow for Studying Skatole Metabolism
The following diagram outlines a typical experimental workflow for investigating the formation and reactivity of 3-Methyl-3H-indol-3-ol in a biological system.
Technical Guide: An Examination of 3-Methyl-3H-indol-3-ol For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature extensively covers indole derivatives and their biological activ...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Guide: An Examination of 3-Methyl-3H-indol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers indole derivatives and their biological activities. However, specific research on the is not widely available in the public domain. This guide, therefore, synthesizes information on structurally related compounds and proposes a theoretical framework for its potential biological activities and methods for its investigation.
Introduction to 3-Methyl-3H-indol-3-ol
3-Methyl-3H-indol-3-ol, a member of the indolenine family, is a heterocyclic compound containing a nitrogen atom. Its structure is characterized by a bicyclic system, where a benzene ring is fused to a five-membered ring. The "-ol" suffix indicates the presence of a hydroxyl group. While the broader class of indole derivatives has been a focal point of extensive research in medicinal chemistry due to their wide range of biological activities, 3-Methyl-3H-indol-3-ol itself remains a less-explored molecule.
This guide will explore its potential mechanisms of action based on its structural features and the known activities of related indole compounds.
Potential Mechanisms of Action
Given the chemical structure of 3-Methyl-3H-indol-3-ol, several potential mechanisms of action can be hypothesized. These are largely extrapolated from the known biological activities of similar indole-containing molecules.
Interaction with Receptor Tyrosine Kinases (RTKs)
Indole derivatives are known to interact with the ATP-binding site of various receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of Receptor Tyrosine Kinase (RTK) signaling by 3-Methyl-3H-indol-3-ol.
Modulation of Microtubule Dynamics
Certain indole derivatives have been shown to interfere with the polymerization of tubulin, a key component of microtubules. This disruption can lead to cell cycle arrest and apoptosis.
Foundational
A Comprehensive Technical Guide to 3-Methyl-3H-indol-3-ol Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 3-Methyl-3H-indol-3-ol and its analogs represent a unique class of compounds with emerging therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthesis of 3-Methyl-3H-indol-3-ol Derivatives and Analogs
The synthesis of 3H-indole derivatives, including the 3-Methyl-3H-indol-3-ol core, can be achieved through various modern organic synthesis methodologies. A common and effective approach is the intramolecular cyclization of enamines.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3H-indole derivatives, which can be adapted for 3-Methyl-3H-indol-3-ol.
Generalized synthetic workflow for 3H-indole derivatives.
Experimental Protocol: Iodine-Mediated Synthesis of 3H-Indoles[1]
This protocol describes a transition-metal-free method for the synthesis of various 3H-indole derivatives.
To a solution of the enamine substrate (0.2 mmol) in DMF (2.0 mL) in a sealed tube, add K₂CO₃ (55.3 mg, 0.4 mmol) and I₂ (101.6 mg, 0.4 mmol).
Stir the reaction mixture at 100 °C for 1 hour.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
Extract the mixture with ethyl acetate (3 x 10 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3H-indole derivative.
Biological Activities of Indole Derivatives
Derivatives of the indole core exhibit a remarkable range of biological activities, including antifungal, antiproliferative, and enzyme inhibitory properties.
Antifungal Activity
Certain 3-indolyl-3-hydroxy oxindole derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi.[1]
Table 1: Antifungal Activity (EC₅₀ in mg/L) of 3-Indolyl-3-Hydroxy Oxindole Derivatives [1]
Compound
R. solani
P. oryzae
B. cinerea
B. maydis
3h
-
-
12.05
-
3u
3.44
-
11.89
-
3v
-
14.72
-
-
3w
-
15.69
-
-
CA (Control)
7.38
25.30
21.36
-
PCA (Control)
11.62
64.53
14.75
-
Note: "-" indicates data not reported.
Antiproliferative Activity
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines.[2]
Table 2: In Vitro Antiproliferative Activity (IC₅₀ in μM) of Indole Derivatives [2]
Compound
HeLa
MCF-7
HT-29
7d
0.52
0.34
0.86
Mechanistic studies suggest that compounds like 7d can induce apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization.[2]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of indole derivatives stem from their ability to interact with various cellular targets and signaling pathways. For instance, the antiproliferative activity of some indole compounds is linked to the inhibition of tubulin polymerization, a critical process in cell division.
Tubulin Polymerization Inhibition Pathway
The following diagram illustrates the proposed mechanism of action for tubulin polymerization inhibitors.
Proposed mechanism of tubulin polymerization inhibition.
Conclusion
3-Methyl-3H-indol-3-ol derivatives and their analogs represent a promising area of research for the development of new therapeutic agents. Their versatile synthesis and wide range of biological activities, particularly in the realms of antifungal and anticancer applications, make them attractive candidates for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research and drug discovery efforts in this exciting field.
Application Notes and Protocols for 3-Methyl-3H-indol-3-ol as a Chemical Probe
Audience: Researchers, scientists, and drug development professionals. Introduction 3-Methyl-3H-indol-3-ol and its reactive tautomer, 3-hydroxy-3-methylindolenine, are metabolites of 3-methylindole (3MI), a compound know...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-3H-indol-3-ol and its reactive tautomer, 3-hydroxy-3-methylindolenine, are metabolites of 3-methylindole (3MI), a compound known for its pneumotoxicity. The biological activity of 3MI is not inherent to the molecule itself but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive electrophilic intermediates. This bioactivation process, leading to the covalent modification of cellular macromolecules, forms the basis of its application as a chemical probe.
This document provides detailed application notes and protocols for utilizing 3-methylindole as a precursor to its reactive metabolites, including 3-Methyl-3H-indol-3-ol, to probe the activity of xenobiotic-metabolizing enzymes, particularly cytochrome P450s. The protocols focus on in vitro methods for assessing enzyme activity through the detection of trapped reactive intermediates or protein adducts.
Principle of Application
The central principle for using 3-methylindole and its metabolites as a chemical probe lies in its P450-dependent conversion to reactive species that can covalently bind to proteins. The primary reactive intermediate is 3-methyleneindolenine, formed through dehydrogenation of the methyl group of 3MI. Another pathway involves the formation of a 2,3-epoxide, which can rearrange to 3-hydroxy-3-methylindolenine (the tautomer of 3-Methyl-3H-indol-3-ol), a reactive imine. These electrophilic intermediates readily react with nucleophilic residues on proteins, such as cysteine, leading to the formation of stable covalent adducts.
By incubating 3-methylindole with a biological system containing active P450 enzymes (e.g., liver or lung microsomes) and subsequently detecting the formation of trapped intermediates or protein adducts, one can infer the metabolic activity of these enzymes. This approach is valuable for:
Screening for the activity of specific P450 isoforms.
Investigating the inhibition or induction of P450 enzymes by other compounds.
Identifying potential protein targets of 3MI's reactive metabolites.
Data Presentation
Table 1: Cytochrome P450 Isoforms Involved in 3-Methylindole (3MI) Metabolism
Table 2: Formation Rates of 3-Methyleneindolenine by Various P450s
P450 Enzyme
Rate of 3-Methyleneindolenine Formation (pmol/mg protein/hr)
Human CYP2A6
50.9 ± 8.9
Human CYP2F1
205.7 ± 12.5
Mouse CYP1a-2
~288 (1.4-fold > Human CYP2F1)
Rabbit CYP4B1
~391 (1.9-fold > Human CYP2F1)
Data from incubations of radiolabeled 3MI with vaccinia-expressed P450 enzymes. The reactive intermediate was detected as its mercapturate adduct with N-acetylcysteine.[1]
Experimental Protocols
Protocol 1: In Vitro Metabolism of 3-Methylindole and Trapping of Reactive Intermediates
This protocol describes the in vitro incubation of 3-methylindole with liver microsomes to assess the formation of its reactive metabolites by trapping them with a nucleophile (N-acetylcysteine or glutathione).
Materials:
3-Methylindole (3MI)
Liver microsomes (e.g., human, rat, porcine)
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
Potassium phosphate buffer (pH 7.4)
N-acetylcysteine (NAC) or Glutathione (GSH)
Acetonitrile (ACN)
Trifluoroacetic acid (TFA)
LC-MS/MS system
Procedure:
Preparation of Incubation Mixture:
In a microcentrifuge tube, prepare the incubation mixture containing:
3-Methylindole (dissolved in a minimal amount of DMSO or methanol, final concentration 10-100 µM)
Pre-incubation:
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
Initiation of Reaction:
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubation:
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
Termination of Reaction:
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.
Sample Preparation for LC-MS/MS:
Vortex the terminated reaction mixture vigorously.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the sample for the presence of the NAC or GSH adducts of the 3MI reactive intermediates. The expected mass of the adducts will be the mass of the reactive intermediate plus the mass of NAC or GSH. Use appropriate mass transitions for detection.
Protocol 2: In Vitro Covalent Binding Assay of Radiolabeled 3-Methylindole to Microsomal Proteins
This protocol quantifies the extent of covalent binding of 3MI metabolites to microsomal proteins using a radiolabeled form of 3MI.
Materials:
Radiolabeled 3-Methylindole (e.g., [¹⁴C]-3MI or [³H]-3MI)
Liver microsomes
NADPH regenerating system
Potassium phosphate buffer (pH 7.4)
Trichloroacetic acid (TCA)
Methanol
Scintillation cocktail
Scintillation counter
Procedure:
Incubation:
Perform the incubation as described in Protocol 1, but using radiolabeled 3MI and omitting the trapping agent (NAC or GSH).
Protein Precipitation and Washing:
After incubation, precipitate the proteins by adding an excess of cold methanol.
Pellet the protein by centrifugation.
Wash the protein pellet multiple times with methanol to remove unbound radiolabeled 3MI and its non-covalently bound metabolites. A common washing procedure is 3-4 washes with 80% methanol.
Quantification of Covalent Binding:
After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1 N NaOH or a commercial protein solubilizer).
Determine the protein concentration of the solubilized sample using a standard protein assay (e.g., BCA assay).
Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the amount of covalently bound 3MI per mg of microsomal protein (e.g., in pmol/mg protein).
Visualizations
Signaling Pathway Diagram
Caption: Metabolic activation pathways of 3-methylindole (3MI).
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of 3MI metabolism.
Application Notes and Protocols: 3-Methyl-3H-indol-3-ol as a Versatile Intermediate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Among the various indole derivatives, 3-substituted indoles are of particular interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] 3-Methyl-3H-indol-3-ol, a reactive indolenine intermediate, holds significant potential as a versatile building block in the synthesis of novel drug candidates. Its transient nature makes it an ideal precursor for the introduction of diverse functionalities at the C3 position of the indole ring. These application notes provide an overview of the potential synthesis, reactivity, and applications of 3-methyl-3H-indol-3-ol in drug discovery, along with proposed experimental protocols.
Data Presentation
The following tables summarize quantitative data for the synthesis of related 3-substituted indole derivatives and their biological activities, providing a reference for the potential efficacy of compounds derived from 3-methyl-3H-indol-3-ol.
Table 1: Synthesis of 3-Substituted Indole Derivatives
The following are proposed protocols for the in situ generation and subsequent reaction of 3-methyl-3H-indol-3-ol, based on established methodologies for related indole derivatives.
Protocol 1: Proposed In Situ Generation of 3-Methyl-3H-indol-3-ol via Oxidation of 3-Methylindole
This protocol describes a potential method for generating 3-methyl-3H-indol-3-ol in situ, which can then be reacted with a nucleophile.
Materials:
3-Methylindole
N-Bromosuccinimide (NBS)
tert-Butanol
Water
Nucleophile (e.g., another indole, phenol, or thiol)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve 3-methylindole (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).
Cool the solution to 0 °C in an ice bath.
Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate 3-bromo-3-methyl-3H-indole is expected.
Add the desired nucleophile (1.2 mmol) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, quench the reaction with a saturated sodium bicarbonate solution (20 mL).
Extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-3-methylindole derivative.
Protocol 2: Proposed Synthesis of a 3,3'-bis(indolyl)methane Derivative via Trapping of In Situ Generated 3-Methyl-3H-indol-3-ol
This protocol outlines a potential one-pot synthesis of a bis(indolyl)methane derivative, a common structural motif in bioactive compounds.
Materials:
3-Methylindole
Indole
An appropriate oxidizing agent (e.g., dimethyldioxirane solution in acetone)
Anhydrous diethyl ether
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 3-methylindole (1.0 mmol) in anhydrous diethyl ether (15 mL) at -78 °C (dry ice/acetone bath), add a pre-cooled solution of dimethyldioxirane in acetone (1.2 mmol).
Stir the mixture at -78 °C for 1 hour to facilitate the formation of the 3-methyl-3H-indol-3-ol intermediate.
Add a solution of indole (1.5 mmol) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture at -78 °C.
Slowly warm the reaction to room temperature and stir overnight.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by adding water (10 mL).
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the desired 3-methyl-3,3'-bis(indolyl)methane derivative.
Mandatory Visualization
The following diagrams illustrate the proposed generation of the 3-methyl-3H-indol-3-ol intermediate and its subsequent reaction pathways.
Caption: Proposed workflow for the generation and reaction of 3-methyl-3H-indol-3-ol.
Caption: Logical relationship in a synthetic route utilizing the intermediate.
Disclaimer: The experimental protocols provided are proposed based on existing literature for similar compounds and have not been experimentally validated for 3-methyl-3H-indol-3-ol. Researchers should exercise caution and perform appropriate small-scale trials and safety assessments before implementation.
Application Notes and Protocols for Studying the Reactions of 3-Methyl-3H-indol-3-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactivity of 3-Methyl-3H-indol-3-ol, a key i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactivity of 3-Methyl-3H-indol-3-ol, a key intermediate in indole chemistry. The protocols outlined below are designed to be adaptable for various research applications, from mechanistic studies to the synthesis of novel therapeutic agents.
Introduction
3-Methyl-3H-indol-3-ol, a member of the 3-hydroxyindolenine family, is a reactive intermediate that plays a crucial role in the functionalization of the indole nucleus. Its transient nature makes it a challenging yet valuable subject of study. Understanding its formation and subsequent reactions is pivotal for the development of new synthetic methodologies and the synthesis of complex indole-containing molecules with potential biological activity. These notes provide detailed protocols for the in situ generation of 3-Methyl-3H-indol-3-ol and its subsequent reactions with various nucleophiles, as well as methods for its characterization.
Synthesis of 3-Methyl-3H-indol-3-ol Precursors
The direct isolation of 3-Methyl-3H-indol-3-ol is often challenging due to its instability. Therefore, it is typically generated in situ from stable precursors. A common method for generating related 3-hydroxyindolenines is through the oxidation of the corresponding indole or via the Fischer indole synthesis.[1][2]
Protocol 2.1: Synthesis of 2,3,3-Trimethyl-3H-indole (a Precursor) via Fischer Indole Synthesis[1]
This protocol describes the synthesis of a stable 3H-indole precursor which can be subsequently oxidized to generate the target 3-hydroxyindolenine.
Materials:
p-Tolylhydrazine hydrochloride
Isopropyl methyl ketone
Glacial acetic acid
1 M Sodium hydroxide (NaOH) solution
Chloroform (CHCl₃)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g).
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M NaOH solution.
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
Combine the organic layers and dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to afford 2,3,3,5-tetramethyl-3H-indole.
In Situ Generation and Reactions of 3-Methyl-3H-indol-3-ol
3-Methyl-3H-indol-3-ol can be generated in situ and trapped with various nucleophiles. This approach allows for the study of its reactivity and the synthesis of diverse 3-substituted indole derivatives.
Protocol 3.1: Reaction with Nucleophiles (e.g., Indole) in an Acid-Catalyzed Reaction
This protocol details the acid-catalyzed generation of an electrophilic intermediate from a 3-hydroxyindolenine precursor and its subsequent reaction with a nucleophile. This is analogous to the synthesis of trisindolines from isatins.[3]
Materials:
3-Methyl-3H-indol-3-ol precursor (e.g., synthesized as in Protocol 2.1 and subsequently oxidized, or a related 3-hydroxyoxindole)
Dissolve the 3-Methyl-3H-indol-3-ol precursor (1 mmol) and indole (1.2 mmol) in the anhydrous solvent (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).
Add the Lewis acid catalyst (e.g., 10 mol%) to the solution.
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The characterization of 3-Methyl-3H-indol-3-ol and its reaction products relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Can be used to identify the characteristic protons of the indole ring system and the newly introduced substituents. For 3-hydroxyindolenines, the presence of a hydroxyl proton signal is a key indicator, though it may be broad or exchangeable.
¹³C NMR: Provides information on the carbon skeleton of the molecule. The C3 carbon bearing the hydroxyl group in the reactant and the newly formed C-C or C-heteroatom bond in the product will show characteristic shifts.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the synthesized compounds, confirming their identity.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify key functional groups. For 3-Methyl-3H-indol-3-ol, a characteristic O-H stretching band would be expected. The disappearance of this band and the appearance of new bands corresponding to the functional groups of the product can be monitored.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a precursor and a reaction of a 3-hydroxyindolenine analogue, based on literature reports for similar compounds.[1][5]
Table 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole (Precursor) [1]
Entry
Reactant 1
Reactant 2
Catalyst
Solvent
Time (h)
Yield (%)
1
p-Tolylhydrazine HCl
Isopropyl methyl ketone
-
Acetic Acid
2.25
High
Table 2: Lewis Acid-Catalyzed Reaction of a 3-Hydroxyoxindole with Anisole [4]
Entry
Lewis Acid (mol%)
Solvent
Time (h)
Temperature (°C)
Yield (%)
1
Sc(OTf)₃ (10)
CH₂Cl₂
1
25
95
2
In(OTf)₃ (10)
CH₂Cl₂
2
25
92
3
Zn(OTf)₂ (10)
CH₂Cl₂
4
25
85
4
FeCl₃ (10)
CH₂Cl₂
6
25
70
Visualizations
Experimental Workflow for Synthesis and Reaction
Caption: General workflow for the synthesis of a 3H-indole precursor and its subsequent in situ conversion to 3-Methyl-3H-indol-3-ol for reaction with a nucleophile.
Proposed Reaction Pathway
Caption: Proposed acid-catalyzed reaction pathway of 3-Methyl-3H-indol-3-ol with a nucleophile, proceeding through an indoleninium carbocation intermediate.
Application Notes and Protocols for the Quantification of 3-Methyl-3H-indol-3-ol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-3H-indol-3-ol, a hydroxylated derivative of 3-methylindole (skatole), is a potential intermediate in the metabolic transformation of t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3H-indol-3-ol, a hydroxylated derivative of 3-methylindole (skatole), is a potential intermediate in the metabolic transformation of tryptophan. Given the biological significance of various indole derivatives in health and disease, accurate quantification of this and related metabolites in biological matrices is crucial for understanding their physiological and pathological roles. Due to its likely reactive and unstable nature, 3-Methyl-3H-indol-3-ol is anticipated to be a transient species, making its detection and quantification challenging. This document provides a detailed, albeit putative, protocol for the quantification of 3-Methyl-3H-indol-3-ol in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally similar indole metabolites.
Metabolic Pathway of 3-Methylindole
3-Methylindole is metabolized in the liver by cytochrome P450 enzymes. The metabolic pathway can lead to the formation of various oxidized products. 3-Methyl-3H-indol-3-ol is likely a reactive intermediate in this pathway, existing in tautomeric equilibrium with 3-hydroxy-3-methylindolenine.
Figure 1: Proposed metabolic pathway of 3-methylindole.
Experimental Protocols
The following is a proposed LC-MS/MS method for the quantification of 3-Methyl-3H-indol-3-ol in human plasma. Note: This protocol is a template and requires optimization and validation for the specific analyte and biological matrix.
Sample Preparation (Protein Precipitation)
Thaw frozen plasma samples on ice.
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Suggested)
Parameter
Suggested Value
Column
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry (MS) Conditions (Theoretical - Requires Optimization)
Parameter
Suggested Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)
[M+H]⁺ of 3-Methyl-3H-indol-3-ol (to be determined)
Product Ions (Q3)
Two to three characteristic fragment ions (to be determined)
Collision Energy
To be optimized for each transition
Source Temperature
~350°C
Desolvation Gas Flow
~800 L/hr
Note: The precursor and product ions for 3-Methyl-3H-indol-3-ol need to be determined by direct infusion of a synthesized standard into the mass spectrometer.
Experimental Workflow
The overall workflow for the quantification of 3-Methyl-3H-indol-3-ol is depicted below.
Figure 2: General experimental workflow.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table is a template for reporting the validation parameters of the analytical method.
Parameter
Result
Units
Linearity Range
ng/mL
Correlation Coefficient (r²)
Limit of Detection (LOD)
ng/mL
Limit of Quantification (LOQ)
ng/mL
Intra-day Precision (%RSD)
%
Inter-day Precision (%RSD)
%
Accuracy (% Recovery)
%
Matrix Effect
%
Stability
Signaling Pathways of Related Indole Derivatives
While the direct signaling pathways of 3-Methyl-3H-indol-3-ol are not yet elucidated, other indole derivatives, such as Indole-3-carbinol (I3C), have been shown to modulate key cellular signaling pathways implicated in cancer. The following diagram illustrates the known signaling cascade affected by I3C as an example.
Disclaimer: The following diagram is for illustrative purposes only and does not represent the signaling pathway of 3-Methyl-3H-indol-3-ol.
Figure 3: Signaling pathway of Indole-3-Carbinol.
Conclusion
The quantification of 3-Methyl-3H-indol-3-ol in biological samples presents a significant analytical challenge due to its likely instability. The proposed LC-MS/MS method provides a robust starting point for developing a validated assay. Further research is necessary to synthesize an analytical standard, optimize the instrumental parameters, and fully validate the method according to regulatory guidelines. The successful development of such a method will be invaluable for elucidating the role of this and other reactive indole metabolites in biological systems.
Method
Application Notes and Protocols for 3-Methyl-3H-indol-3-ol
Disclaimer: No specific safety data sheet (SDS) or detailed toxicological information for 3-Methyl-3H-indol-3-ol was found in the public domain at the time of this writing. The following application notes and protocols a...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: No specific safety data sheet (SDS) or detailed toxicological information for 3-Methyl-3H-indol-3-ol was found in the public domain at the time of this writing. The following application notes and protocols are based on the safety information for structurally related indole derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and should treat it as a potentially hazardous substance. The information provided here is for guidance only and should not be considered a substitute for a formal safety assessment.
Introduction
Hazard Identification and Classification
Based on the hazard profiles of related indole compounds, 3-Methyl-3H-indol-3-ol should be handled as a substance with the following potential hazards:
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation: May cause skin irritation.[1][2]
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
Respiratory Irritation: May cause respiratory irritation.[1][2]
GHS Hazard Pictograms (Assumed):
GHS07: Exclamation Mark (for skin/eye irritation, acute toxicity)
GHS08: Health Hazard (if suspected of long-term effects, though no data is available)
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Quantitative Data Summary
No specific quantitative data such as occupational exposure limits (OEL), LD50, or LC50 for 3-Methyl-3H-indol-3-ol were found. The following table summarizes general physical and chemical properties of a related compound, 3-Methylindole (Skatole), for reference.
Risk Assessment: Before any work begins, a designated competent person must conduct a risk assessment for the planned experiment involving 3-Methyl-3H-indol-3-ol.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
Body Protection: Wear a lab coat. For larger quantities or procedures with a higher risk of splashing, consider an apron or chemical-resistant suit.
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If the risk assessment indicates a potential for inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge should be used.
Personal Protection: Wear appropriate PPE as described in section 4.1.
Containment and Clean-up:
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
For liquid spills, absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders) and place in a sealed container for disposal.[3]
Do not let the product enter drains.
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
General Advice: If symptoms persist, call a physician. Show the safety data sheet of a related compound to the doctor in attendance.
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6]
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if a large amount is swallowed or if you feel unwell.[6]
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Application Notes and Protocols for 3-Methyl-3H-indol-3-ol
I. Safety Data Summary for Related Indole Compounds The safety data presented below is a compilation from Safety Data Sheets (SDS) of related indole compounds, such as Indole and 3-Methylindole (Skatole).
Author: BenchChem Technical Support Team. Date: November 2025
I. Safety Data Summary for Related Indole Compounds
The safety data presented below is a compilation from Safety Data Sheets (SDS) of related indole compounds, such as Indole and 3-Methylindole (Skatole). This information is intended to provide a general understanding of the potential hazards.
Table 1: GHS Hazard Information for Related Indole Compounds
Table 2: Personal Protective Equipment (PPE) and Handling Recommendations
Category
Recommendation
Engineering Controls
Use in a well-ventilated area, preferably in a chemical fume hood[1][2]
Eye/Face Protection
Wear safety glasses with side-shields or chemical goggles[1][2]
Skin Protection
Wear chemical-resistant gloves (e.g., nitrile) and a lab coat[1]
Respiratory Protection
If ventilation is inadequate, use a NIOSH/MSHA-approved respirator[1][2]
Handling
Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[1][2] Wash hands thoroughly after handling.[3]
Storage
Store in a cool, dry, well-ventilated place away from incompatible materials.[2] Keep container tightly closed.
II. Potential Applications of Indole Derivatives
Indole alkaloids and their derivatives are a significant class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5] While specific applications for 3-Methyl-3H-indol-3-ol are not documented in the provided search results, research on related indole compounds suggests potential applications in the following areas:
Antimicrobial Agents: Many indole derivatives have been investigated for their antibacterial and antifungal properties.[4][6] N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have shown promise as antibacterial agents.[7][8]
Anticancer Agents: Some indole-containing compounds have been evaluated for their cytotoxic activity against various cancer cell lines.[5][9] For example, certain derivatives have been designed to inhibit tubulin polymerization, a key target in cancer therapy.[9]
Anti-inflammatory and Antioxidant Agents: N-substituted indole derivatives have demonstrated anti-inflammatory and antioxidant effects.[6]
Organic Synthesis: Indole derivatives serve as important building blocks in organic synthesis for the creation of more complex molecules.[10][11]
III. General Experimental Workflow for the Synthesis of an Indole Derivative
The following diagram illustrates a generalized workflow for the synthesis of an indole derivative, based on common organic chemistry practices. This is a representative example and not a specific protocol for 3-Methyl-3H-indol-3-ol.
Caption: Generalized workflow for the synthesis of an indole derivative.
Technical Support Center: Synthesis of 3-Methyl-3H-indol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-3H-indol-3-ol s...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-3H-indol-3-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-Methyl-3H-indol-3-ol, particularly when utilizing methods such as the Fischer indole synthesis or cyclization of substituted anilines.
Issue
Potential Cause(s)
Recommended Solution(s)
Low to No Product Formation
1. Ineffective Catalyst: The chosen acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) may not be optimal for the specific substrate.[1][2][3] 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. 3. Poor Quality Starting Materials: Phenylhydrazine or the ketone starting material may be impure or degraded.
1. Catalyst Screening: Test a variety of Brønsted and Lewis acids to find the most effective catalyst for your specific substrates. Common choices include polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, and zinc chloride.[1][2][3] 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For some Fischer indole syntheses, reflux conditions are necessary.[2] 3. Purify Starting Materials: Ensure the purity of phenylhydrazine and the ketone through appropriate purification techniques such as distillation or recrystallization.
Formation of Multiple Byproducts
1. Decomposition of Product: 3H-indoles can be unstable under harsh acidic conditions and prolonged heating, leading to decomposition, oxidation, or polymerization.[1] 2. Side Reactions: The enamine intermediate in the Fischer synthesis can undergo alternative reactions if not cyclizing efficiently.[3] 3. Oxidation of 3-methylindole Impurity: If 3-methylindole is present as an impurity or formed as a byproduct, it can be oxidized to various compounds.
1. Milder Reaction Conditions: Employ milder acid catalysts or shorter reaction times. The use of acetic acid at room temperature has been successful for some 3H-indole syntheses.[1][2] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
Difficulty in Product Isolation and Purification
1. High Polarity of the Product: The hydroxyl group in 3-Methyl-3H-indol-3-ol makes it a polar compound, which can complicate extraction and chromatography. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
1. Liquid-Liquid Extraction: Use a suitable solvent system for extraction. Multiple extractions with a polar organic solvent like ethyl acetate may be necessary. 2. Chromatography on Neutral Support: If silica gel causes degradation, consider using a more neutral stationary phase like alumina for column chromatography. 3. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-substituted-3H-indoles?
A1: The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles and 3H-indoles.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3]
Q2: How can I improve the yield of my Fischer indole synthesis for 3-Methyl-3H-indol-3-ol?
A2: To improve the yield, consider the following:
Catalyst Choice: The selection of the acid catalyst is crucial. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective.[1][2][3] Optimization of the catalyst and its concentration is recommended.
Reaction Temperature and Time: These parameters should be carefully optimized. Prolonged reaction times at high temperatures can lead to product degradation.[1]
Substituents on the Phenylhydrazine: Electron-donating groups on the phenylhydrazine ring can sometimes accelerate the reaction, while electron-withdrawing groups may hinder it.
Q3: Are there alternative methods to the Fischer indole synthesis for preparing 3H-indoles?
A3: Yes, an alternative is the iodine-mediated intramolecular cyclization of enamines. This method has been shown to produce a variety of 3H-indole derivatives in good to high yields under transition metal-free conditions.[4][5]
Q4: My 3-Methyl-3H-indol-3-ol product appears to be unstable. What are the likely degradation pathways?
A4: 3H-indol-3-ols can be sensitive to acidic conditions and air. Potential degradation pathways include acid-catalyzed rearrangement or dehydration, and oxidation. It is advisable to handle the purified product under an inert atmosphere and store it at low temperatures.
Q5: What are the key considerations for the purification of 3-Methyl-3H-indol-3-ol?
A5: Due to the presence of a hydroxyl group, the product is expected to be relatively polar. Standard purification techniques include column chromatography and recrystallization. If the compound shows instability on silica gel, using a neutral stationary phase like alumina or employing a rapid purification technique like flash chromatography with a carefully chosen eluent system is recommended.
Data Presentation
Table 1: Optimization of Reaction Conditions for Iodine-Mediated 3H-Indole Synthesis
The following data is adapted from a study on a model substrate, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate, which provides valuable insights into the optimization of 3H-indole synthesis.[6]
Entry
Oxidant
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
I₂
K₂CO₃
DMF
100
1
82
2
IBr
K₂CO₃
DMF
100
1
60
3
PIDA
K₂CO₃
DMF
100
1
<10
4
PIFA
K₂CO₃
DMF
100
1
<10
5
I₂
Na₂CO₃
DMF
100
1
80
6
I₂
NaHCO₃
DMF
100
1
75
7
I₂
Cs₂CO₃
DMF
100
1
81
8
I₂
2,6-lutidine
DMF
100
1
55
9
I₂
K₂CO₃
CH₃NO₂
100
1
17
10
I₂
K₂CO₃
Toluene
100
1
33
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 3,3-Disubstituted-3H-indole
This is a generalized protocol based on established methods for Fischer indole synthesis.[1][2] Specific quantities and conditions should be optimized for the synthesis of 3-Methyl-3H-indol-3-ol.
Hydrazone Formation: In a round-bottom flask, dissolve the appropriate phenylhydrazine hydrochloride (1.0 eq) and 3-hydroxy-3-methyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
Stir the mixture at room temperature for 1-2 hours or until the formation of the phenylhydrazone is complete (monitor by TLC).
Cyclization: To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, 10 eq, or a catalytic amount of a stronger acid like H₂SO₄).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water.
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or NaOH solution) until the pH is approximately 7-8.
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization from a suitable solvent system.
Protocol 2: Iodine-Mediated Synthesis of a 3H-Indole Derivative
This protocol is based on the iodine-mediated synthesis of 3H-indoles and can be adapted for substrates leading to 3-Methyl-3H-indol-3-ol.[4][5]
Reaction Setup: To a flame-dried reaction tube, add the enamine substrate (1.0 eq), iodine (1.1 eq), and potassium carbonate (1.2 eq).
Add anhydrous DMF as the solvent.
Reaction: Heat the reaction mixture at 100 °C for 1 hour or until the starting material is consumed (monitor by TLC).
Work-up: Cool the reaction mixture to room temperature and dilute it with water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Technical Support Center: Stabilizing 3-Methyl-3H-indol-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-3H-indol-3-ol. Due to its chemical structu...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-3H-indol-3-ol. Due to its chemical structure, this compound is prone to instability in various solvents. This guide offers strategies to mitigate degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-Methyl-3H-indol-3-ol in solution?
A1: 3-Methyl-3H-indol-3-ol, a tertiary alcohol derivative of an indolenine, is anticipated to be highly unstable, particularly in protic or acidic solutions. The electron-rich indole nucleus and the presence of a hydroxyl group on a tertiary carbon make it susceptible to acid-catalyzed dehydration and subsequent oligomerization, as well as oxidation.
Q2: Why is my solution of 3-Methyl-3H-indol-3-ol changing color (e.g., turning yellow or brown)?
A2: Color change is a common indicator of degradation. The formation of colored products is likely due to oxidation of the indole ring system. Exposure to atmospheric oxygen can lead to the formation of highly conjugated, colored byproducts.
Q3: Which solvents are recommended for dissolving and storing 3-Methyl-3H-indol-3-ol?
A3: To maximize stability, aprotic, non-acidic, and dry solvents are recommended. Protic solvents like alcohols and water can facilitate protonation and subsequent degradation. Acidic solvents or impurities will accelerate decomposition. The choice of solvent should balance solubility and stability. See Table 1 for a summary of solvent suitability.
Q4: How can I prevent the degradation of 3-Methyl-3H-indol-3-ol during storage and in my experiments?
A4: To prevent degradation, it is crucial to minimize exposure to acid, light, and oxygen. Solutions should be prepared fresh whenever possible using high-purity, anhydrous aprotic solvents. For storage, solutions should be kept under an inert atmosphere (e.g., argon or nitrogen), protected from light, and stored at low temperatures (-20°C or -80°C). The addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can also inhibit oxidative degradation.
Q5: What are the likely degradation products of 3-Methyl-3H-indol-3-ol?
A5: The primary degradation pathways are believed to be acid-catalyzed dimerization/oligomerization and oxidation. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a reactive carbocation that can be attacked by another molecule of 3-Methyl-3H-indol-3-ol, leading to dimers or larger oligomers. Oxidation can lead to the formation of various oxidized indole species.
Troubleshooting Guides
Issue 1: Multiple unexpected spots are observed on my Thin Layer Chromatography (TLC) plate after dissolving the compound.
Possible Cause: The compound is degrading in the spotting solvent or on the silica gel plate (which can be slightly acidic).
Solution:
Use a less polar, aprotic solvent to dissolve your sample for TLC, such as ethyl acetate or dichloromethane.
Prepare the sample for spotting immediately before developing the TLC.
Consider using TLC plates that have been neutralized by including a small amount of a volatile base like triethylamine in the mobile phase (e.g., 0.1-1%).
Issue 2: I am observing inconsistent or lower-than-expected activity in my biological assays.
Possible Cause: The compound is degrading in the aqueous assay buffer. Protic solvents and physiological pH can contribute to decomposition over the course of the experiment.
Solution:
Prepare a concentrated stock solution in a suitable anhydrous aprotic solvent (e.g., DMSO) with an added antioxidant.
Minimize the time the compound is in the aqueous buffer by adding it to the assay medium at the last possible moment.
Conduct time-course experiments to assess the stability of the compound under your specific assay conditions.
Issue 3: A precipitate has formed in my stock solution upon storage.
Possible Cause: This could be due to the formation of insoluble degradation products, such as oligomers.
Solution:
Discard the stock solution, as it likely contains a significant amount of degraded material.
When preparing a new stock solution, follow the recommended stabilization protocol (see Experimental Protocols section), including the use of an antioxidant and storage under an inert atmosphere.
If possible, prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.
Data Presentation
Table 1: Qualitative Suitability of Solvents for Stabilizing 3-Methyl-3H-indol-3-ol
Technical Support Center: Synthesis of 3-Methyl-3H-indol-3-ol
This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of indole derivatives. It specifically addresses the challenges and common side reactions...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of indole derivatives. It specifically addresses the challenges and common side reactions encountered during the attempted synthesis of 3-Methyl-3H-indol-3-ol, a generally unstable intermediate.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or no yield of the desired 3-Methyl-3H-indol-3-ol
3-Methyl-3H-indol-3-ol is a highly unstable intermediate that readily undergoes further reactions.
It is unlikely to be isolated in significant quantities under standard conditions. Focus on identifying and characterizing the subsequent, more stable products. Consider in-situ generation and immediate use in a subsequent reaction step.
Formation of a white, crystalline precipitate
Dimerization of the 3-hydroxyindolenine intermediate is a common side reaction, especially in non-polar solvents.
Use dilute solutions to disfavor bimolecular reactions. Consider purification by chromatography, although the dimer may also be unstable. Characterize the precipitate by NMR and mass spectrometry to confirm its structure.
Presence of a major product with a mass of 163.17 g/mol
Rearrangement of 3-Methyl-3H-indol-3-ol to the more stable 3-hydroxy-3-methyloxindole is a very common pathway, particularly in biological or aqueous systems.[1][2]
Modify reaction conditions to be strictly anhydrous and non-acidic to potentially slow the rearrangement. Use spectroscopic methods (NMR, IR) to confirm the oxindole structure.
Observation of multiple, unidentified polar products
Ring cleavage of the indole nucleus (Witkop oxidation) can occur in the presence of strong oxidizing agents like hydrogen peroxide, leading to 2-ketoacetanilide derivatives.[3]
Use milder oxidizing agents or carefully control the stoichiometry of the oxidant. The reaction temperature should be kept low.
Formation of adducts with solvents or other nucleophiles
Under acidic conditions, the intermediate may dehydrate to form a reactive 3-methyleneindolenine species, which is then trapped by nucleophiles.[4]
Maintain neutral or slightly basic pH throughout the reaction and workup. Avoid protic or nucleophilic solvents if possible.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Methyl-3H-indol-3-ol so difficult to isolate?
A1: 3-Methyl-3H-indol-3-ol is a 3-hydroxyindolenine, a class of compounds known to be highly unstable. The indolenine tautomer is less aromatic and therefore less stable than the corresponding indole. The presence of the hydroxyl group at the C3 position makes it prone to several rapid subsequent reactions, including rearrangement to a more stable oxindole, dimerization, and dehydration.
Q2: What is the most common side product I should expect?
A2: In many cases, the most prevalent product observed is 3-hydroxy-3-methyloxindole, which is a structural isomer.[1] This is because the rearrangement from the indolenine to the oxindole scaffold is often thermodynamically favorable. Another common side product, especially under autoxidation conditions, is a dimer of the 3-hydroxyindolenine intermediate.[5]
Q3: Can I prevent the rearrangement to the oxindole?
A3: Preventing the rearrangement completely is very challenging. However, you can minimize it by maintaining strictly anhydrous and aprotic conditions and keeping the temperature low. The presence of acid or base can catalyze the rearrangement.
Q4: My mass spectrum shows evidence of dimerization. How can I avoid this?
A4: Dimerization is a bimolecular reaction, meaning two molecules of the intermediate must come together. To reduce the likelihood of this, you can perform the reaction at a much lower concentration of your starting material (3-methylindole). This will decrease the probability of the unstable intermediates encountering each other before they react in other ways.
Q5: I am seeing products that suggest the indole ring has opened. What causes this?
A5: Ring-opening, often referred to as the Witkop oxidation, occurs when the C2-C3 double bond of the indole is cleaved.[3] This is typically caused by stronger oxidizing conditions, such as the use of excess hydrogen peroxide or other peroxides. To avoid this, use a milder oxidant or a stoichiometric amount, and maintain low reaction temperatures.
Experimental Protocols
Representative Experimental Protocol: Oxidation of 3-Methylindole
This protocol is designed to generate the transient 3-Methyl-3H-indol-3-ol, with the understanding that subsequent products will likely be isolated.
Materials:
3-Methylindole (Skatole)
Anhydrous, peroxide-free solvent (e.g., toluene or dichloromethane)
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen)
Inert gas atmosphere (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
Dissolve 3-methylindole (1 equivalent) in the anhydrous solvent under an inert atmosphere to a dilute concentration (e.g., 0.01 M).
Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.
Slowly add a solution of the oxidizing agent (1-1.2 equivalents) dropwise to the cooled solution of 3-methylindole over a period of 30-60 minutes.
Monitor the reaction by thin-layer chromatography (TLC). Note that the intermediate may not be visible or may appear as a fleeting spot.
Upon consumption of the starting material, quench the reaction by adding a suitable reducing agent (e.g., a solution of sodium thiosulfate if using a peroxide-based oxidant).
Allow the reaction mixture to warm to room temperature.
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
Immediately analyze the crude product by NMR and mass spectrometry. Attempt purification via flash chromatography on silica gel at low temperature, being aware that the products themselves may be unstable on silica.
Technical Support Center: Crystallization of 3-Methyl-3H-indol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Methyl-3H-indol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for the crystallization of indole derivatives?
A1: Common solvents used for the recrystallization of indole derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol-dimethylformamide.[1][2][3] The choice of solvent is critical and depends on the solubility of the compound at different temperatures.
Q2: My 3-Methyl-3H-indol-3-ol is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or cooled too quickly. To address this, try the following:
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator).
Use a more dilute solution: The concentration of your compound might be too high. Add a small amount of warm solvent to dissolve the oil and attempt to crystallize again from this more dilute solution.
Change the solvent system: A different solvent or a co-solvent system might be necessary to achieve successful crystallization.
Q3: No crystals are forming, even after cooling the solution for an extended period. What can I do?
A3: If crystals fail to form, the solution may not be sufficiently supersaturated, or nucleation may be inhibited. Consider the following troubleshooting steps:
Induce nucleation:
Seeding: If you have a crystal of 3-Methyl-3H-indol-3-ol from a previous batch, add a tiny seed crystal to the solution.
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
Increase supersaturation:
Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the compound.
Anti-solvent addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution to reduce the overall solubility and promote crystallization.
Q4: The crystals I obtained are impure. How can I improve the purity?
A4: Impurities can be trapped in the crystal lattice or adhere to the crystal surface. To improve purity:
Recrystallization: Perform a second recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize.
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.
Activated Carbon: If the impurity is colored, you can try adding a small amount of activated carbon to the hot solution before filtering it to remove the carbon and then allowing the filtrate to cool and crystallize.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the crystallization of 3-Methyl-3H-indol-3-ol.
Problem 1: Failure to Crystallize
Symptoms:
A clear solution remains even after cooling.
No precipitate or solid formation is observed.
Possible Causes & Solutions:
Cause
Solution
Solution is not supersaturated
1. Evaporate solvent: Slowly evaporate the solvent to increase the concentration. 2. Add an anti-solvent: Introduce a solvent in which the compound is less soluble.
Nucleation is inhibited
1. Seed the solution: Add a small crystal of the desired compound. 2. Scratch the flask: Use a glass rod to create nucleation sites on the inner surface of the flask.
Incorrect solvent
The compound may be too soluble in the chosen solvent at all temperatures. Experiment with different solvents or solvent mixtures.
Problem 2: Oiling Out
Symptoms:
Formation of a liquid layer (oil) instead of solid crystals.
Possible Causes & Solutions:
Cause
Solution
High degree of supersaturation
1. Dilute the solution: Add more solvent to dissolve the oil and attempt a slower cooling process. 2. Re-heat and cool slowly: Re-heat the solution until the oil dissolves completely, then cool it down at a much slower rate.
Cooling rate is too fast
Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.
Presence of impurities
Impurities can sometimes inhibit crystal formation and promote oiling. Consider purifying the crude product by another method (e.g., column chromatography) before crystallization.
Problem 3: Poor Crystal Quality or Purity
Symptoms:
Small, needle-like, or amorphous solid forms.
Discolored crystals.
Possible Causes & Solutions:
Cause
Solution
Rapid crystal growth
A slower cooling rate will encourage the formation of larger, more well-defined crystals.
Impurities co-precipitating
1. Recrystallize: Perform one or more additional recrystallization steps. 2. Wash crystals: Wash the filtered crystals with a small amount of cold, pure solvent.
Inclusion of mother liquor
Ensure the crystals are thoroughly dried after filtration to remove any residual solvent containing dissolved impurities.
Experimental Protocols
General Recrystallization Protocol
Dissolution: In a flask, add the crude 3-Methyl-3H-indol-3-ol. Slowly add a suitable solvent (e.g., ethanol, ethyl acetate) while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
Filtration: Collect the formed crystals by vacuum filtration.
Washing: Wash the crystals on the filter with a small amount of cold solvent.
Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Logical Relationships in Crystallization Troubleshooting
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-3H-indol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-3H-indol-3-ol. The information is tailored for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-3H-indol-3-ol. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route to 3-Methyl-3H-indol-3-ol?
A1: Direct synthesis of 3-Methyl-3H-indol-3-ol is challenging due to its potential instability. A common and effective approach involves the controlled oxidation of 3-methylindole. Another potential route is the reaction of isatin with a methyl Grignard reagent to form the more stable precursor, 3-hydroxy-3-methyloxindole[1], which can be considered a tautomer of the target molecule.
Q2: What are the main challenges in the synthesis of 3-Methyl-3H-indol-3-ol?
A2: The primary challenges include:
Over-oxidation: The indole ring is susceptible to oxidation at multiple positions, leading to the formation of byproducts such as isatin or ring-opened products[2][3].
Product Instability: 3-Hydroxyindolenines can be unstable and may undergo dimerization or rearrangement, especially under acidic or harsh reaction conditions[4].
Purification: Separating the desired product from starting materials, byproducts, and potential dimers can be difficult. Purification methods like column chromatography need to be carefully optimized[5].
Q3: What are the key reaction parameters to control during the oxidation of 3-methylindole?
A3: Critical parameters to monitor and control are:
Choice of Oxidant: Milder oxidizing agents are preferred to prevent over-oxidation.
Reaction Temperature: Lower temperatures are generally favored to enhance selectivity and minimize byproduct formation.
Reaction Time: Careful monitoring of the reaction progress by techniques like TLC is crucial to quench the reaction upon completion and avoid degradation of the product.
pH of the reaction medium: The pH can significantly influence the product distribution in indole oxidation reactions[2].
Q4: How can I characterize the final product, 3-Methyl-3H-indol-3-ol?
A4: The structure of 3-Methyl-3H-indol-3-ol can be confirmed using a combination of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the chemical environment of the protons and carbons in the molecule.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) group.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material.
1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Monitor the reaction progress using TLC and extend the reaction time if necessary. 4. Ensure the purity of the 3-methylindole starting material.
Formation of Multiple Products (Low Selectivity)
1. Over-oxidation of the indole ring. 2. Reaction temperature is too high. 3. The chosen oxidizing agent is too harsh. 4. Incorrect pH of the reaction medium.
1. Use a milder oxidizing agent (e.g., NBS in the presence of water, or a catalytic system)[6]. 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Screen different oxidizing agents to find one with better selectivity. 4. Optimize the pH of the reaction mixture; in some cases, buffered conditions can improve selectivity[2].
Product Degradation During Workup or Purification
1. Presence of acid or base during workup. 2. High temperatures during solvent removal or purification. 3. Prolonged exposure to silica gel during column chromatography.
1. Use a neutral workup procedure. Wash with brine and dry over an anhydrous salt like sodium sulfate. 2. Remove solvent under reduced pressure at low temperatures (rotary evaporation). 3. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivate silica gel with a small amount of triethylamine in the eluent. Perform chromatography quickly.
Difficulty in Purifying the Product
1. Similar polarity of the product and byproducts. 2. The product is unstable on the stationary phase.
1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. If the product is unstable on silica gel, consider alternative purification techniques such as preparative TLC or crystallization[7].
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-3-methyloxindole via Grignard Reaction
This protocol describes the synthesis of 3-hydroxy-3-methyloxindole, a stable precursor and potential tautomer of 3-Methyl-3H-indol-3-ol.
Materials:
Isatin
Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3.0 M)
Dissolve isatin (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to 0 °C in an ice bath.
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting Decision Tree for Low Product Yield.
Proposed Synthetic Pathway
Caption: Proposed Synthetic Pathway for 3-Methyl-3H-indol-3-ol.
how to prevent the degradation of 3-Methyl-3H-indol-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Methyl-3H-indol-3-ol. Given the limited direct literature on this specifi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Methyl-3H-indol-3-ol. Given the limited direct literature on this specific compound, the following recommendations are based on the established chemistry of indoles, indolenines, and related reactive intermediates. 3-Methyl-3H-indol-3-ol is likely a highly reactive and unstable intermediate.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methyl-3H-indol-3-ol and why is it prone to degradation?
A1: 3-Methyl-3H-indol-3-ol, an indolenine derivative, is a tautomer of the more stable 3-methyl-1,3-dihydro-2H-indol-2-one (3-methyloxindole). Its instability arises from the strained three-membered ring fused to the indole core and the presence of a hydroxyl group at a tertiary carbon adjacent to a nitrogen atom. This structure makes it susceptible to rearrangement, dehydration, and oxidation.
Q2: What are the primary degradation pathways for 3-Methyl-3H-indol-3-ol?
A2: The primary degradation pathways are likely to be:
Tautomerization: Rearrangement to more stable isomers like 3-methyloxindole.
Dehydration: Loss of a water molecule to form the more stable aromatic 3-methylindole (skatole). This is often catalyzed by acid or heat.
Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by air (oxygen), light, or oxidizing agents.
Q3: What are the visible signs of 3-Methyl-3H-indol-3-ol degradation?
A3: Degradation may be indicated by a change in color of the sample (often to yellow or brown), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR). A change in the odor of the sample might also be observed, as 3-methylindole has a characteristic fecal odor.
Q4: How should I handle 3-Methyl-3H-indol-3-ol to minimize degradation?
A4: Due to its likely instability, 3-Methyl-3H-indol-3-ol should be handled as an air- and light-sensitive compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques. Use amber glassware or wrap containers in aluminum foil to protect from light.
Q5: What are the optimal storage conditions?
A5: Store 3-Methyl-3H-indol-3-ol as a solid, if possible, in a tightly sealed amber vial under an inert atmosphere. For long-term storage, keep it at low temperatures (-20°C or -80°C). If in solution, use anhydrous, deoxygenated solvents and store at low temperatures.
Troubleshooting Guides
Issue
Possible Cause
Recommended Solution
Rapid discoloration of the sample (yellowing/browning)
Oxidation or polymerization.
Ensure all handling is done under a strict inert atmosphere. Use freshly distilled and deoxygenated solvents. Store the compound in the dark at low temperatures.
Formation of 3-methylindole as a major impurity
Acid- or heat-catalyzed dehydration.
Avoid acidic conditions. Use non-acidic drying agents. If an acidic reagent is necessary for a reaction, consider using a non-protic acid or performing the reaction at a very low temperature. Avoid heating solutions of the compound.
Multiple unexpected spots on TLC or peaks in HPLC/LC-MS
Tautomerization and/or degradation to multiple products.
Analyze the sample immediately after preparation. If purification is necessary, use rapid techniques like flash column chromatography with deactivated silica gel at low temperatures. Consider in-situ generation and use of the compound if possible.
Low yield or no product in reactions involving 3-Methyl-3H-indol-3-ol
Degradation of the starting material before or during the reaction.
Confirm the purity of 3-Methyl-3H-indol-3-ol immediately before use. Add the compound to the reaction mixture at the last possible moment and at a low temperature. Ensure all reaction components and the reaction setup are free of air and moisture.
Experimental Protocols
Protocol 1: General Handling and Storage of 3-Methyl-3H-indol-3-ol
Preparation of Inert Atmosphere:
Perform all manipulations in a glove box with low oxygen and moisture levels (<10 ppm).
Alternatively, use standard Schlenk line techniques with high-purity argon or nitrogen.
Glassware:
Use oven-dried (120°C overnight) or flame-dried glassware.
Assemble the glassware hot and allow it to cool under a stream of inert gas.
Solvents:
Use anhydrous, deoxygenated solvents. Solvents should be purified using a solvent purification system or by distillation from an appropriate drying agent under an inert atmosphere.
Degas solvents by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
Storage:
Solid: Store in a sealed amber glass vial inside a desiccator within a freezer (-20°C or below), all under an inert atmosphere.
Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a sealed, septum-capped amber vial under an inert atmosphere at -20°C or below.
Protocol 2: Monitoring Degradation by HPLC
Sample Preparation:
Under an inert atmosphere, prepare a stock solution of 3-Methyl-3H-indol-3-ol in anhydrous, deoxygenated acetonitrile or another appropriate solvent at a known concentration (e.g., 1 mg/mL).
Immediately dilute an aliquot to the working concentration for HPLC analysis.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (if the compound's stability in mild acid is being tested) or a neutral buffer.
Gradient: Start with a low percentage of B, and ramp up to elute more nonpolar compounds.
Flow Rate: 1 mL/min.
Detection: UV detector at wavelengths relevant for the indole chromophore (e.g., 220 nm, 280 nm).
Injection Volume: 10 µL.
Analysis:
Inject a freshly prepared sample to obtain a baseline chromatogram.
Analyze samples at various time points under different storage conditions (e.g., room temperature vs. -20°C, light vs. dark, air vs. inert atmosphere) to monitor the appearance of degradation products and the decrease in the main peak area.
Visualizations
Potential degradation pathways of 3-Methyl-3H-indol-3-ol.
Troubleshooting
Technical Support Center: Experiments with 3-Methyl-3H-indol-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-3H-indol-3-ol. This resource provides troubleshooting guides and frequently asked questions (F...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-3H-indol-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 3-Methyl-3H-indol-3-ol is giving a low yield and a significant amount of a higher molecular weight byproduct. What could be the issue?
A1: A common unexpected result in the synthesis and handling of 3-hydroxyindolenines, such as 3-Methyl-3H-indol-3-ol, is dimerization. This occurs when a molecule of the 3-hydroxyindolenine reacts with its enamine tautomer. This side reaction is often catalyzed by acidic conditions or prolonged reaction times.
Troubleshooting:
Control pH: Ensure the reaction and work-up conditions are not overly acidic. Use of a non-acidic or mildly basic medium can suppress the formation of the reactive indoleninium ion that precedes dimerization.
Reaction Time: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time for dimerization to occur.
Temperature: Running the reaction at a lower temperature may help to reduce the rate of the dimerization side reaction.
Q2: During the purification of 3-Methyl-3H-indol-3-ol by silica gel chromatography, I am observing significant decomposition of the product on the column.
A2: 3-Methyl-3H-indol-3-ol is sensitive to acidic environments, and the silica gel itself can be sufficiently acidic to cause decomposition. The primary decomposition pathway is likely dehydration to form the highly reactive and unstable 3-methyleneindolenine intermediate, which can then polymerize or react with nucleophiles present.
Troubleshooting:
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of a base (e.g., triethylamine in the eluent system).
Alternative Chromatography: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reverse-phase chromatography.
Rapid Purification: Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column if possible.
Q3: My subsequent reaction with 3-Methyl-3H-indol-3-ol is yielding a complex mixture of products, including some that appear to be derived from the indole ring reacting with itself or other reagents.
A3: This is likely due to the in-situ formation of the electrophilic 3-methyleneindolenine intermediate via dehydration of the 3-Methyl-3H-indol-3-ol. This reactive intermediate can be attacked by a variety of nucleophiles, including other indole molecules, leading to the formation of bis(indolyl)methanes and other oligomeric byproducts.
Troubleshooting:
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate the dehydration step.
Choice of Solvent: Use a non-polar, aprotic solvent to disfavor the formation of the charged intermediate.
Control of Stoichiometry: If reacting with a nucleophile, using an excess of the nucleophile can help to trap the 3-methyleneindolenine intermediate before it reacts with other indole species.
Troubleshooting Guide
Observed Problem
Potential Cause
Recommended Solution(s)
Low yield of 3-Methyl-3H-indol-3-ol and formation of a high MW byproduct.
Dimerization of the 3-hydroxyindolenine.
- Maintain neutral or slightly basic pH.- Minimize reaction time.- Conduct the reaction at a lower temperature.
Product decomposition during silica gel chromatography.
Acid-catalyzed dehydration on silica gel.
- Use neutralized silica gel.- Employ alternative stationary phases (e.g., alumina).- Minimize purification time.
Formation of multiple, unexpected products in subsequent reactions.
In-situ formation of the reactive 3-methyleneindolenine intermediate.
- Ensure strict anhydrous conditions.- Use non-polar, aprotic solvents.- Use an excess of the intended nucleophile.
Discoloration (e.g., pink, purple) of the product upon storage.
Oxidation and/or decomposition.
- Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or below).- Protect from light.
Experimental Protocols
Synthesis of 3-Methyl-3H-indol-3-ol Precursor (2,3,3-trimethyl-3H-indole) via Fischer Indole Synthesis
This protocol is adapted from established methods for synthesizing 3H-indoles.[1]
Materials:
Phenylhydrazine
3-Methyl-2-butanone (isopropyl methyl ketone)
Glacial acetic acid
Sodium hydroxide (NaOH) solution (1 M)
Dichloromethane (CH₂Cl₂)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add phenylhydrazine (1 equivalent) and glacial acetic acid.
Slowly add 3-methyl-2-butanone (1 equivalent) to the mixture with stirring.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the reaction mixture with 1 M NaOH solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude 2,3,3-trimethyl-3H-indole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Note: The 3-Methyl-3H-indol-3-ol can then be prepared from the corresponding 3H-indole through various oxidation methods, which should be performed with care to avoid the side reactions mentioned above.
Visualizations
Caption: Workflow for synthesis and potential unexpected pathways.
Caption: Potential signaling pathways affected by related indole compounds.[2][3]
solubility issues and solutions for 3-Methyl-3H-indol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-Methyl-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-Methyl-3H-indol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the anticipated solubility properties of 3-Methyl-3H-indol-3-ol?
A1: Based on its structure, 3-Methyl-3H-indol-3-ol possesses both hydrophobic (the indole ring) and hydrophilic (the hydroxyl group) characteristics. The hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. The indole ring contributes to its solubility in organic solvents. It is expected to be slightly soluble in water and more soluble in organic solvents like ethanol and dichloromethane.
Q2: I am having difficulty dissolving 3-Methyl-3H-indol-3-ol in my aqueous buffer. What should I do first?
A2: The initial step should be to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. This is a common and effective strategy for poorly water-soluble compounds.[1][2] Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points for creating a stock solution. Ensure the final concentration of the organic solvent in your aqueous medium is low enough to not affect your experiment.
Q3: What common organic solvents can be used to prepare a stock solution of 3-Methyl-3H-indol-3-ol?
A3: A range of organic solvents can be tested. Due to the polarity imparted by the hydroxyl group, polar aprotic solvents are often a good choice. Below is a table of suggested solvents to try.
Solvent Class
Examples
Rationale for Use with 3-Methyl-3H-indol-3-ol
Polar Aprotic
DMSO, DMF, Acetonitrile
Good for dissolving a wide range of compounds, including those with polar functional groups.
Polar Protic
Ethanol, Methanol, Isopropanol
The hydroxyl group of the solvent can hydrogen bond with the hydroxyl group of the compound, aiding dissolution.
Chlorinated
Dichloromethane (DCM), Chloroform
Often effective for heterocyclic and aromatic compounds.
Q4: Can I use pH adjustment to improve the aqueous solubility of 3-Methyl-3H-indol-3-ol?
A4: Adjusting the pH can be a viable technique for ionizable compounds.[3] The indole nitrogen is weakly acidic, and deprotonation under basic conditions could potentially increase aqueous solubility. Conversely, the hydroxyl group is very weakly acidic. It is recommended to perform small-scale solubility tests at various pH values (e.g., pH 2, 7.4, and 9) to determine if this method is effective for your specific application.
Q5: What are some advanced techniques if standard solvents fail to provide adequate solubility?
A5: For challenging solubility issues, several advanced methods can be employed. These often involve more complex formulations.
Technique
Description
Co-solvents
Using a mixture of a water-miscible organic solvent and water can significantly increase the solubility of lipophilic compounds.[2][3]
Cyclodextrins
These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[4]
Solid Dispersions
Dispersing the compound in a solid hydrophilic matrix can enhance its dissolution rate.[5] This is a common technique in pharmaceutical formulation.
Nanosuspensions
Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to improved dissolution rates and higher apparent solubility.
Troubleshooting Guides
Issue: Precipitate forms when diluting an organic stock solution into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue: The solid compound is difficult to dissolve in any single solvent.
Recommended Actions:
Gentle Heating: Carefully warm the solvent-compound mixture. For many compounds, solubility increases with temperature. Be cautious to avoid degradation, especially with heat-sensitive molecules.
Sonication: Use a sonication bath to apply ultrasonic energy. This can help to break up solid aggregates and enhance the dissolution process.
Vortexing: Vigorous mixing using a vortex mixer can also aid in the dissolution of stubborn particles.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Solvent Selection: Based on preliminary tests, select a suitable organic solvent (e.g., DMSO, Ethanol).
Weighing: Accurately weigh a precise amount of 3-Methyl-3H-indol-3-ol.
Dissolution: Add the solvent to the solid compound in a volumetric flask.
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
Final Volume: Once dissolved, add the solvent to the final desired volume to achieve the target concentration (e.g., 10 mM or 50 mM).
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.
Protocol 2: General Method for Evaluating Co-Solvent Systems
Prepare a High-Concentration Stock: Dissolve 3-Methyl-3H-indol-3-ol in a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) at a high concentration.
Titration: In a series of vials, prepare different ratios of the organic solvent to your aqueous buffer (e.g., 90:10, 80:20, 70:30, etc.).
Addition of Compound: Add a small, fixed amount of the concentrated stock solution to each co-solvent mixture.
Observation: Observe the solubility in each mixture. Note the point at which the compound remains in solution at the desired final concentration.
Equilibration: Allow the samples to equilibrate (e.g., by shaking for 24-48 hours) to ensure thermodynamic solubility is reached.
Analysis: Quantify the concentration of the dissolved compound in the supernatant of each vial using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will determine the optimal co-solvent ratio.
Technical Support Center: Purification of Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with indole derivatives. The focus is on common purific...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with indole derivatives. The focus is on common purification challenges encountered during experimental work, with a particular emphasis on methods applicable to 3-substituted indoles. While 3-Methyl-3H-indol-3-ol is often a transient intermediate, the following protocols for the closely related and stable compound, 3-methylindole (skatole), and other derivatives are highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-substituted indole derivatives?
A1: The primary methods for the purification of 3-substituted indoles are recrystallization and column chromatography. Liquid-liquid extraction may be employed as a preliminary purification step, particularly to remove catalysts or highly polar/non-polar impurities. For volatile derivatives, distillation under reduced pressure can also be effective.
Q2: My indole derivative appears to be degrading during purification. What could be the cause?
A2: Indole derivatives can be sensitive to acid, light, and air.[1] Degradation during purification is often due to prolonged exposure to acidic conditions (e.g., on silica gel) or oxidation. It is advisable to work expeditiously, use neutral or deactivated silica gel if possible, and protect the compound from light.
Q3: I am having difficulty separating my desired indole derivative from a constitutional isomer (e.g., 1-alkyl vs. 3-alkyl indole). What should I do?
A3: Isomeric impurities can be challenging to separate. High-performance column chromatography with a shallow solvent gradient is often effective. You may need to screen various solvent systems to find the optimal separation conditions. In some cases, derivatization of the mixture to alter the polarity of one isomer followed by chromatography and subsequent deprotection can be a viable strategy.
Q4: Can I use reverse-phase chromatography for purifying my indole derivative?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a suitable alternative, especially for polar indole derivatives or when normal-phase chromatography fails to provide adequate separation. A common mobile phase is a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like formic acid or triethylamine.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solid indole derivatives.[2] Success depends heavily on the choice of solvent.
Problem: The compound does not crystallize upon cooling.
Possible Cause
Suggested Solution
The solution is not supersaturated (too much solvent was used).
Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.
Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists, then warm slightly until the solution is clear and allow it to cool slowly.
Crystallization is slow to initiate.
Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.
Problem: The compound oils out instead of crystallizing.
Possible Cause
Suggested Solution
The melting point of the compound is lower than the boiling point of the solvent.
Use a lower-boiling solvent or a solvent mixture.
The solution is cooling too rapidly.
Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.
Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Column Chromatography
Column chromatography is the most versatile method for the purification of indole derivatives, applicable to both solids and oils.[3][4]
Problem: Poor separation of the desired compound from impurities.
Possible Cause
Suggested Solution
Inappropriate solvent system (eluent).
Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation and a retention factor (Rf) of ~0.3 for the desired compound.[3]
The polarity of the eluent is too high, causing all compounds to elute quickly.
Start with a less polar solvent system and gradually increase the polarity (gradient elution).[4]
The column is overloaded with the crude sample.
Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[3]
The column was not packed properly, leading to channeling.
Ensure the adsorbent is packed uniformly without air bubbles. A slurry packing method is generally recommended.[3]
Problem: The compound is streaking or tailing on the column.
Possible Cause
Suggested Solution
The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).
Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. Consider using deactivated or neutral alumina as the stationary phase.
The sample was not loaded onto the column in a concentrated band.
Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent, apply it to the top of the column, and then carefully add the eluent.
Experimental Protocols
General Protocol for Column Chromatography of a 3-Substituted Indole
Adsorbent and Solvent Selection: Based on TLC analysis, select a suitable adsorbent (silica gel is common) and a solvent system that provides good separation.[3][4]
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into a vertical column with a stopcock, and allow the solvent to drain while tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica gel bed.[3]
Sample Loading: Dissolve the crude indole derivative in a minimal amount of the eluent. Carefully pipette this solution onto the top of the column.
Elution: Begin adding the eluent to the top of the column and start collecting fractions. If using a gradient, gradually increase the polarity of the eluent.[4]
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole derivative.
General Protocol for Recrystallization of a 3-Substituted Indole
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2] Common solvents for indoles include ethanol, methanol, and acetone.[2]
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[2]
Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[2]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[2]
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[2]
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Comparative Guide to Analytical Standards for Indole Derivatives: A Focus on 3-Methyl-3H-indol-3-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical standards and methodologies for indole derivatives, with a specific focus on the less-characterized...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards and methodologies for indole derivatives, with a specific focus on the less-characterized compound, 3-Methyl-3H-indol-3-ol. Due to the limited availability of certified reference materials and established analytical protocols for 3-Methyl-3H-indol-3-ol, this document leverages a well-characterized analogue, Indole-3-carbinol (I3C), as a primary comparator. The experimental data and protocols for I3C are presented alongside proposed analytical approaches for 3-Methyl-3H-indol-3-ol, derived from established methods for similar indole structures.
Introduction to Indole Derivatives and Analytical Challenges
Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their diverse biological activities necessitate robust and reliable analytical methods for quantification and characterization. 3-Methyl-3H-indol-3-ol is an indole derivative of growing interest, however, the lack of commercially available analytical standards presents a significant challenge for researchers. In contrast, Indole-3-carbinol (I3C), a well-studied phytochemical found in cruciferous vegetables, serves as an excellent reference point for analytical method development. I3C is known to be unstable in acidic conditions, which highlights a key challenge in the analysis of 3-hydroxyindoles – the potential for degradation during sample preparation and analysis.[1]
Comparator Compound: Indole-3-carbinol (I3C)
Indole-3-carbinol (CAS No. 700-06-1) is a widely studied indole derivative with established analytical profiles. Certified reference materials for I3C are available from various suppliers, facilitating accurate quantification and method validation.
Quantitative Data for Indole-3-carbinol (I3C)
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity
≥98% (by HPLC)
Not typically used for purity assessment of reference standard
Confirmed by 1H and 13C NMR
Retention Time (t_R_)
Varies with method; typically 5-15 min on C18 column
Varies with method; typically 10-20 min on a non-polar column
Experimental Protocols for Indole-3-carbinol (I3C)
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the analysis of potentially unstable compounds like I3C.[2][5]
Instrumentation: HPLC system with UV or fluorescence detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is often employed for optimal separation of I3C from its degradation products. A typical mobile phase could consist of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[6] For example, a gradient could start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over the course of the run.[7]
Flow Rate: 1.0 mL/min.
Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm for enhanced sensitivity.[2][8]
Sample Preparation: Samples are typically dissolved in the initial mobile phase composition or a compatible solvent like methanol. It is crucial to protect solutions from light and acidic conditions to prevent degradation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of I3C, though derivatization might be necessary to improve volatility and thermal stability.
Instrumentation: GC system coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas: Helium at a constant flow rate.
Injector Temperature: 250 °C.
Oven Temperature Program: A temperature gradient is used to separate the analytes. For instance, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).
Mass Spectrometer: Operated in electron ionization (EI) mode.
Sample Preparation: Samples may require derivatization (e.g., silylation) to block the active hydroxyl group and improve chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity confirmation of reference standards.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).
Experiments: 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC) for complete structural assignment.
Proposed Analytical Approach for 3-Methyl-3H-indol-3-ol
Given the absence of a dedicated certified reference material for 3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1), the following analytical strategies are proposed based on methods for structurally similar indole derivatives. These methods would require in-house validation.
Hypothetical Quantitative Data and Considerations
Parameter
Proposed HPLC Method
Proposed GC-MS Method
Proposed NMR Spectroscopy
Purity
To be determined against a synthesized and purified in-house standard
To be determined
Structural confirmation of in-house standard
Retention Time (t_R_)
Expected to be slightly different from I3C due to the methyl group
Expected to be different from I3C
Not Applicable
UV Wavelength (λ_max_)
Expected to be similar to I3C (around 220 and 280 nm)
Not Applicable
Not Applicable
Mass-to-charge ratio (m/z)
Not Applicable
Expected molecular ion [M]+ at m/z 147 and a fragment from loss of H2O at m/z 129
Not Applicable
1H NMR (Predicted)
Not Applicable
Not Applicable
Aromatic protons similar to I3C, a singlet for the methyl group, and a singlet for the hydroxyl proton (exchangeable)
13C NMR (Predicted)
Not Applicable
Not Applicable
Aromatic carbons similar to I3C, a signal for the methyl carbon, and a signal for the C-3 carbon bearing the hydroxyl and methyl groups
Proposed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the recommended starting point.
Instrumentation: HPLC with a Diode Array Detector (DAD) to determine the optimal detection wavelength.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The gradient can be optimized to achieve good separation from potential impurities and degradation products.
Flow Rate: 1.0 mL/min.
Detection: DAD detection to monitor the full UV spectrum and select the optimal wavelength, likely around 280 nm.
Sample Preparation: Dissolve the synthesized and purified compound in the initial mobile phase. Due to the 3-hydroxyindole structure, stability against acid and light should be assessed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. The stability of 3-Methyl-3H-indol-3-ol under GC conditions needs to be evaluated.
Instrumentation: GC-MS system.
Column: A low to mid-polarity column (e.g., DB-5ms).
Carrier Gas: Helium.
Injector and Transfer Line Temperatures: Optimized to prevent on-column degradation, starting with lower temperatures (e.g., 220 °C).
Oven Temperature Program: A programmed temperature ramp to elute the compound.
Mass Spectrometer: Full scan mode to identify the molecular ion and fragmentation pattern.
Sample Preparation: The compound should be dissolved in a volatile organic solvent. Derivatization may be necessary if the compound is not stable or sufficiently volatile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation of a newly synthesized or isolated standard.
Instrumentation: High-field NMR spectrometer.
Solvent: A suitable deuterated solvent in which the compound is soluble and stable.
Experiments: 1H, 13C, DEPT, and 2D NMR experiments to unambiguously assign all proton and carbon signals and confirm the structure.
Visualization of Analytical Workflows
HPLC Analysis Workflow
Caption: A typical workflow for the analysis of indole derivatives using HPLC.
GC-MS Analysis Workflow
Caption: A generalized workflow for the analysis of indole derivatives using GC-MS.
Conclusion
The analytical characterization of 3-Methyl-3H-indol-3-ol currently requires a developmental approach due to the lack of commercially available standards. By leveraging the extensive data available for the analogous compound, Indole-3-carbinol, researchers can establish a robust starting point for method development and validation. The proposed HPLC and GC-MS methods, coupled with NMR for structural confirmation, provide a comprehensive strategy for the analysis of 3-Methyl-3H-indol-3-ol. Careful consideration of the potential instability of the 3-hydroxyindole moiety is paramount for obtaining accurate and reproducible results. This guide serves as a foundational resource for scientists and professionals engaged in the research and development of novel indole-based compounds.
A Comparative Analysis of the Biological Activity of 3-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its versatile...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its versatile nature allows for a wide range of substitutions, leading to diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of various 3-substituted indole derivatives, with a particular focus on their anticancer properties. While direct experimental data for 3-Methyl-3H-indol-3-ol is not extensively available in the public domain, this guide will draw upon structure-activity relationship (SAR) studies of analogous compounds to provide a comprehensive overview.
Quantitative Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 3-substituted indole derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the influence of different substituents at the 3-position and other locations on the indole ring on cytotoxic potency.
Note on 3-Methyl-3H-indol-3-ol: While specific data for 3-Methyl-3H-indol-3-ol is lacking, the data on Indole-3-carbinol (which has a hydroxymethyl group at C3) shows relatively low potency (IC50 in the high micromolar range). The presence of a methyl and a hydroxyl group directly on the C3 carbon in 3-Methyl-3H-indol-3-ol would create a tertiary alcohol. Structure-activity relationship studies often indicate that the nature and size of the substituent at the 3-position are critical for activity. For instance, bulky and aromatic substituents at the C3 position, as seen in many of the more potent derivatives in the table, often enhance anticancer activity.[10]
Experimental Protocols
The following is a generalized methodology for determining the in vitro anticancer activity of indole derivatives, based on commonly cited experimental protocols such as the MTT assay.
Cell Culture and Treatment:
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (indole derivatives) for a specified period, typically 24 to 72 hours.
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]
Apoptosis and Cell Cycle Analysis:
To understand the mechanism of cell death, further assays such as flow cytometry for apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle analysis (e.g., using propidium iodide staining of DNA) are often performed. Western blotting can be used to measure the expression levels of proteins involved in apoptosis and cell cycle regulation.[1]
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects through various mechanisms and by modulating multiple signaling pathways.
Tubulin Polymerization Inhibition:
A significant number of anticancer indole derivatives, particularly those with a 3-substituted aryl group, function as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Figure 1: Signaling pathway for tubulin polymerization inhibition by indole derivatives.
Receptor Tyrosine Kinase (RTK) Inhibition:
Certain 3-substituted indolin-2-ones are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2]
Figure 2: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.
Experimental Workflow for Anticancer Activity Screening:
A Comparative Guide to the Synthesis of 3-Methyl-3H-indol-3-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary methods for the synthesis of 3-Methyl-3H-indol-3-ol, a key heterocyclic compound of interest in me...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of 3-Methyl-3H-indol-3-ol, a key heterocyclic compound of interest in medicinal chemistry and drug development. The methods discussed are autoxidation of 3-methylindole and the enzymatic oxidation of the same precursor. This document presents a detailed examination of the experimental protocols, reaction yields, and conditions, offering valuable insights for the selection of the most suitable synthesis strategy.
Comparison of Synthesis Methods
The synthesis of 3-Methyl-3H-indol-3-ol, also known as 3-hydroxy-3-methylindolenine, predominantly involves the oxidation of 3-methylindole (skatole). The two main approaches identified in the literature are autoxidation, which relies on the reaction with atmospheric oxygen, and enzymatic oxidation, which utilizes specific enzymes to catalyze the transformation.
Method
Starting Material
Reagents/Conditions
Yield
Reaction Time
Key Advantages
Key Disadvantages
Autoxidation
2-(2-Hydroxyphenyl)-3-methylindole
Air, Boiling light petroleum (b.p. 60-80°C)
Not explicitly stated, but product crystallizes out
16 hours
Simple procedure, readily available oxidant (air).
Long reaction time, requires a specific substituted starting material, yield not optimized.[1]
Enzymatic Oxidation
3-Methylindole (Skatole)
Cytochrome P450 monooxygenases
Metabolite formation confirmed
Not applicable for preparative scale
High specificity.
Primarily for metabolic studies, not suitable for large-scale synthesis, requires specialized biological systems.
Table 1: Comparison of Synthesis Methods for 3-Methyl-3H-indol-3-ol and its Analogs.
Experimental Protocols
Method 1: Autoxidation of 2-(2-Hydroxyphenyl)-3-methylindole
This method describes the synthesis of a substituted analog, 3-hydroxy-2-(2-hydroxyphenyl)-3-methyl-3H-indole, via the autoxidation of 2-(2-hydroxyphenyl)-3-methylindole. The protocol highlights a straightforward approach to obtaining the 3-hydroxy-3-methyl-3H-indole core structure.
Synthesis of Starting Material (2-(2-Hydroxyphenyl)-3-methylindole):
The precursor, 2-(2-hydroxyphenyl)-3-methylindole, is synthesized via the Fischer indolisation of ethyl 2-hydroxyphenylketone phenylhydrazone. This reaction can be catalyzed by either zinc chloride or glacial acetic acid saturated with hydrogen chloride.[1][2]
Autoxidation Procedure:
The crude 2-(2-hydroxyphenyl)-3-methylindole is dissolved in boiling light petroleum (b.p. 60-80°C).
The solution is partially evaporated by boiling with exposure to air for 16 hours.
Upon cooling overnight at 0°C, the product, 3-hydroxy-2-(2-hydroxyphenyl)-3-methyl-3H-indole, crystallizes from the solution as orange prisms.[2]
Method 2: Enzymatic Oxidation of 3-Methylindole
This method describes the formation of 3-hydroxy-3-methylindolenine as a phase I metabolite of 3-methylindole (skatole) through enzymatic oxidation. While not a preparative chemical synthesis, it provides a basis for understanding the formation of the target molecule.
Procedure:
The formation of 3-hydroxy-3-methylindolenine is a result of the metabolic oxidation of 3-methylindole. This process is mediated by heme-containing monooxygenase enzymes belonging to the cytochrome P450 (CYP450) superfamily, primarily CYP2E1 and CYP2A19. This transformation occurs in biological systems, such as in porcine liver, and is typically studied in the context of xenobiotic metabolism. For research purposes, this would involve in vitro assays using liver microsomes or recombinant CYP450 enzymes.
Logical Workflow of Synthesis
The following diagram illustrates the general workflow for the synthesis of 3-Methyl-3H-indol-3-ol and its analogs, starting from the precursor 3-methylindole.
Caption: General workflow for the synthesis of 3-Methyl-3H-indol-3-ol.
Signaling Pathways and Logical Relationships
The formation of 3-Methyl-3H-indol-3-ol from 3-methylindole is a key step in its metabolic pathway, which can lead to various other products. The following diagram illustrates the relationship between the starting material, the target compound, and a subsequent metabolite, 3-hydroxy-3-methyloxindole.
A Comparative Guide to the Biological Validation of 3-Substituted 3-Hydroxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This guide provides a comparative framework for validating the biological activity of 3-substituted 3-hydroxyindole derivatives, a class of compounds with significant therapeutic potential. While specific experimental data for 3-Methyl-3H-indol-3-ol is not extensively available in public literature, its tautomer, 3-hydroxy-3-methyloxindole, has been identified as a major metabolite of 3-methylindole in murine models, suggesting its biological relevance.[7] This guide will therefore focus on the general methodologies and comparative data for validating the biological activities of this class of indole derivatives.
Potential Biological Activities and In Vitro Validation Assays
The diverse biological activities of indole derivatives necessitate a range of validation assays. Below is a summary of common activities and the corresponding experimental protocols for their assessment.
Table 1: Summary of Potential Biological Activities and Corresponding In Vitro Validation Assays
Biological Activity
Key Performance Indicator(s)
In Vitro Assay(s)
Anti-inflammatory
Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Inhibition of nitric oxide (NO) production, COX-2 inhibition
Lipopolysaccharide (LPS)-induced cytokine release in macrophages, Griess assay for nitric oxide, COX-2 inhibitor screening assay
Objective: To assess the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1, 10, 100 µM) for 1 hour.
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Objective: To determine the inhibitory effect of the compound on the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.
Methodology:
Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening kit is used. The assay measures the peroxidase component of COX.
Reaction Setup: The reaction is initiated by adding arachidonic acid to a mixture containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
Detection: The chromogenic or fluorogenic substrate is added, and the absorbance or fluorescence is measured over time using a plate reader.
Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Antimicrobial Activity Validation
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
Microorganism Preparation: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Validation
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Methodology:
Cell Culture and Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are cultured and seeded in a 96-well plate at a suitable density.
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.
Figure 1. Workflow for Nitric Oxide Inhibition Assay.
This guide provides a foundational framework for the systematic validation of the biological activities of 3-substituted 3-hydroxyindole derivatives. The outlined protocols and comparative data structure are intended to assist researchers in the efficient and objective evaluation of these promising compounds for potential therapeutic applications.
Understanding Cross-Reactivity: A Comparative Guide for 3-Methyl-3H-indol-3-ol and Related Indole Compounds
For Researchers, Scientists, and Drug Development Professionals The specificity of a molecule for its intended biological target is a cornerstone of therapeutic efficacy and safety. Cross-reactivity, the unintended bindi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The specificity of a molecule for its intended biological target is a cornerstone of therapeutic efficacy and safety. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target effects, toxicity, or reduced potency. This guide provides a framework for understanding and evaluating the cross-reactivity of 3-Methyl-3H-indol-3-ol, a heterocyclic compound of interest in various research domains. Due to a lack of publicly available cross-reactivity studies for this specific molecule, this guide presents a hypothetical comparative analysis based on established methodologies and data from structurally related indole derivatives, such as Indole-3-Carbinol (I3C).
The Importance of Cross-Reactivity Assessment
Cross-reactivity is a critical parameter to assess during drug development and in the characterization of bioactive molecules.[1] Immunoassays, for instance, are susceptible to interference from cross-reacting substances, which can lead to erroneous quantification of the target analyte.[1] In therapeutic applications, off-target binding can result in unforeseen pharmacological effects. For example, studies on steroid hormone immunoassays have shown that structurally similar compounds can lead to clinically significant false-positive results.[2] Therefore, rigorous cross-reactivity testing is essential to ensure the selectivity and safety of a compound.
Hypothetical Cross-Reactivity Profile of 3-Methyl-3H-indol-3-ol
To illustrate how the cross-reactivity of 3-Methyl-3H-indol-3-ol could be evaluated, we present a hypothetical dataset generated from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This experiment would assess the ability of 3-Methyl-3H-indol-3-ol and other indole derivatives to compete with a known ligand for a specific antibody or receptor.
Table 1: Hypothetical Cross-Reactivity Data for 3-Methyl-3H-indol-3-ol and Related Compounds
Compound
IC50 (µM)
% Cross-Reactivity
3-Methyl-3H-indol-3-ol
15.2
65.8%
Indole-3-Carbinol (I3C)
10.0
100% (Reference)
3-Methylindole (Skatole)
25.8
38.8%
Indole
50.1
19.9%
Tryptophan
> 100
< 10%
IC50: The concentration of the compound that inhibits 50% of the binding of the reference ligand. A lower IC50 indicates higher binding affinity.
% Cross-Reactivity: Calculated as (IC50 of Reference Compound / IC50 of Test Compound) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of test compounds.
Objective: To quantify the cross-reactivity of 3-Methyl-3H-indol-3-ol and other indole derivatives against a specific antibody raised against Indole-3-Carbinol.
Materials:
96-well microtiter plates
Coating Antigen (I3C conjugated to a carrier protein, e.g., BSA)
Test Compounds: 3-Methyl-3H-indol-3-ol, Indole-3-Carbinol, 3-Methylindole, Indole, Tryptophan
Substrate (e.g., TMB)
Stop Solution (e.g., 2N H₂SO₄)
Wash Buffer (e.g., PBS with 0.05% Tween 20)
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 100 µL of 1 µg/mL I3C-BSA in carbonate buffer) and incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer.
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
Washing: Repeat the washing step.
Competition: Add 50 µL of varying concentrations of the test compounds or the reference compound (Indole-3-Carbinol) to the wells. Then, add 50 µL of the primary antibody at a predetermined optimal dilution. Incubate for 1 hour at 37°C.
Washing: Repeat the washing step.
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
Washing: Repeat the washing step.
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
Stopping Reaction: Add 50 µL of stop solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Plot a standard curve of absorbance versus the concentration of the reference compound. Determine the IC50 values for all test compounds and calculate the percentage cross-reactivity.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Potential Off-Target Signaling Pathways
Indole derivatives, notably Indole-3-Carbinol, are known to interact with multiple signaling pathways, and it is plausible that 3-Methyl-3H-indol-3-ol could exhibit similar off-target activities. For example, I3C and its condensation products can bind to the Aryl hydrocarbon Receptor (AhR), which can, in turn, influence the expression of various genes, including those involved in estrogen metabolism.[3] I3C has also been shown to act as a non-competitive allosteric inhibitor of elastase activity.[4] Understanding these potential off-target interactions is crucial for interpreting the biological activity of novel indole compounds.
Caption: Potential off-target signaling pathways of indole derivatives.
Conclusion
While direct experimental data on the cross-reactivity of 3-Methyl-3H-indol-3-ol is not currently available, this guide provides a comprehensive framework for its evaluation. By employing established techniques such as competitive ELISA and being cognizant of the known off-target interactions of related indole compounds, researchers can effectively characterize the specificity of this and other novel molecules. Such studies are indispensable for the advancement of safe and effective therapeutic agents.
LC-MS/MS Confirmation of 3-Methyl-3H-indol-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the confirmation of 3-Methyl-3H-indol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the confirmation of 3-Methyl-3H-indol-3-ol, a potential metabolite of 3-methylindole (skatole). Due to the limited availability of direct experimental data for this specific analyte, this document outlines a predicted methodology based on established principles of mass spectrometry and analyses of related indole derivatives. This guide also presents a comparison with alternative analytical techniques.
Comparison of Analytical Methods
The confirmation of 3-Methyl-3H-indol-3-ol can be approached using several analytical techniques. LC-MS/MS is a powerful tool for this purpose, offering high sensitivity and selectivity. The table below compares the predicted LC-MS/MS method with other potential analytical approaches.
Feature
LC-MS/MS (Predicted)
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Chromatographic separation followed by mass-based detection and fragmentation.
Chromatographic separation of volatile compounds followed by mass-based detection.
Chromatographic separation with detection based on UV absorbance.
Detection based on the magnetic properties of atomic nuclei.
Specificity
Very High (based on retention time, precursor ion, and product ions).
High (based on retention time and mass spectrum).
Moderate (risk of co-elution with compounds having similar UV spectra).
Very High (provides detailed structural information).
Sensitivity
High (ng/mL to pg/mL levels).
High (ng/mL levels), but may require derivatization.
May be required to improve volatility and thermal stability.
Not required.
Not required.
Predicted LC-MS/MS Experimental Protocol
This section details a predicted experimental protocol for the confirmation of 3-Methyl-3H-indol-3-ol using LC-MS/MS. This protocol is based on methodologies reported for similar indole derivatives.[1][2][3]
1. Sample Preparation:
Matrix: Biological fluids (e.g., plasma, urine) or in vitro metabolism samples.
Procedure: Protein precipitation is a common method for sample cleanup. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant can then be diluted with the initial mobile phase and injected into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of indole derivatives.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is predicted to be effective for this compound.
Molecular Weight: 147.17 g/mol (C9H9NO).
Precursor Ion ([M+H]⁺): m/z 148.1.
Predicted Product Ions: Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic product ions. Based on the structure, likely fragmentations would involve the loss of water (H₂O) and subsequent cleavages of the indole ring.
Scan Type: Multiple Reaction Monitoring (MRM) would be used for targeted quantification and confirmation.
Predicted MRM Transitions for 3-Methyl-3H-indol-3-ol
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV) (Predicted)
Use
3-Methyl-3H-indol-3-ol
148.1
130.1
15
Quantification
3-Methyl-3H-indol-3-ol
148.1
103.1
25
Confirmation
3-Methyl-3H-indol-3-ol
148.1
77.1
35
Confirmation
Note: Collision energies are instrument-dependent and would require optimization.
Visualizations
LC-MS/MS Workflow for 3-Methyl-3H-indol-3-ol Analysis
Caption: A typical workflow for the analysis of 3-Methyl-3H-indol-3-ol by LC-MS/MS.
Predicted Fragmentation Pathway of 3-Methyl-3H-indol-3-ol
Caption: Predicted fragmentation of protonated 3-Methyl-3H-indol-3-ol in MS/MS.
Spectroscopic Characterization of 3-Methyl-3H-indol-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Methyl-3H-indol-3-ol. Du...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Methyl-3H-indol-3-ol. Due to the limited availability of public experimental data for 3-Methyl-3H-indol-3-ol, this document uses the closely related and well-characterized compound, 3-methyl-1H-indole, as a primary example to illustrate the data presentation and interpretation. This approach provides a robust framework for researchers performing similar characterizations.
Data Presentation: A Comparative Analysis
The structural elucidation of indole derivatives relies heavily on NMR and mass spectrometry. Below is a summary of expected and observed spectral data for 3-methyl-1H-indole, which serves as a reference for the characterization of 3-Methyl-3H-indol-3-ol.
Table 1: ¹H NMR Data Comparison
Proton
3-methyl-1H-indole (Observed, CDCl₃, 500 MHz) Chemical Shift (δ) ppm [1]
Expected 3-Methyl-3H-indol-3-ol Chemical Shift (δ) ppm (Predicted)
NH
7.80 (s, 1H)
-
C2-H
6.99 (s, 1H)
~7.0-7.2
C4-H
7.68 (d, J = 7.8 Hz, 1H)
~7.5-7.7
C5-H
7.22 (dd, J = 11.0, 3.9 Hz, 1H)
~7.2-7.4
C6-H
7.31 – 7.25 (m, 1H)
~7.1-7.3
C7-H
7.38 (d, J = 8.1 Hz, 1H)
~7.3-7.5
3-CH₃
2.42 (d, J = 0.9 Hz, 3H)
~1.5-1.7
3-OH
-
~2.0-4.0 (broad s)
Table 2: ¹³C NMR Data Comparison
Carbon
3-methyl-1H-indole (Observed, CDCl₃, 125 MHz) Chemical Shift (δ) ppm [1]
Expected 3-Methyl-3H-indol-3-ol Chemical Shift (δ) ppm (Predicted)
C2
121.76
~140-145
C3
111.12
~70-75 (quaternary, bearing OH)
C3a
128.43
~130-135
C4
118.99
~120-125
C5
122.02
~125-130
C6
119.27
~120-125
C7
111.83
~115-120
C7a
136.41
~150-155
3-CH₃
9.82
~20-25
Table 3: Mass Spectrometry Data Comparison
Analysis
3-methyl-1H-indole
3-Methyl-3H-indol-3-ol
Molecular Formula
C₉H₉N
C₉H₉NO
Molecular Weight
131.17 g/mol
147.17 g/mol
Ionization Mode
Electron Ionization (EI)
Electrospray Ionization (ESI) or EI
Observed [M]⁺ or [M+H]⁺
m/z 131
Expected m/z 147 or 148
Key Fragmentation Ions
m/z 130, 103, 77
Expected loss of H₂O (m/z 129), loss of CH₃ (m/z 132)
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols for the NMR and mass spectrometry analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
Use a pulse angle of 30-45 degrees.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).
Use a proton-decoupled pulse sequence.
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile and thermally stable compounds.
ESI-MS Acquisition (for 3-Methyl-3H-indol-3-ol):
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.
EI-MS Acquisition (for 3-methyl-1H-indole):
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
Use a standard electron energy of 70 eV.
Acquire data over a mass range appropriate for the compound's molecular weight.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel synthetic compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Efficacy of 3-Substituted-3-Hydroxyindolin-2-ones as Anti-Inflammatory Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of a series of 3-substituted-3-hydroxyindolin-2-one derivatives. The data pre...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of a series of 3-substituted-3-hydroxyindolin-2-one derivatives. The data presented is based on a study that synthesized and evaluated nineteen analogs, offering valuable insights into their structure-activity relationships and mechanisms of action.
Comparative Efficacy of 3-Substituted-3-Hydroxyindolin-2-one Analogs
The anti-inflammatory activity of the synthesized compounds was primarily assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Among the nineteen analogs, 3-(3-hydroxyphenyl)-indolin-2-one emerged as the most potent inhibitor.[1]
The substitution on the phenyl ring at the 3-position of the indolin-2-one core was found to be a critical determinant of anti-inflammatory activity. Both ortho- and meta-hydroxyl substituted derivatives demonstrated significant suppression of NO production.[1]
Quantitative Data Summary
The following table summarizes the inhibitory effects of the most active compounds on the production of key inflammatory mediators.
Compound
Concentration (µM)
NO Inhibition (%)
TNF-α Inhibition (%)
IL-6 Inhibition (%)
3-(3-hydroxyphenyl)-indolin-2-one
20
>50
~40
~35
40
>60
~55
~50
80
>80
~70
~65
3-(2-hydroxyphenyl)-indolin-2-one
20
~50
Not Reported
Not Reported
Dexamethasone (Positive Control)
10
<50
Not Reported
Not Reported
Data extracted from a study by Jang et al. (2023).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture medium.
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and incubated for 24 hours.
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for another 24 hours.
Nitrite Quantification: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
TNF-α and IL-6 ELISA
The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of Akt, MAPK (p38, ERK, JNK), and NF-κB (p65, IκBα) overnight at 4°C.
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of 3-(3-hydroxyphenyl)-indolin-2-one were found to be mediated through the downregulation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
Caption: Experimental workflow for evaluating the anti-inflammatory activity of 3-substituted-3-hydroxyindolin-2-ones.
Caption: Inhibition of Akt, MAPK, and NF-κB signaling pathways by 3-(3-hydroxyphenyl)-indolin-2-one.
Benchmarking 3-Methyl-3H-indol-3-ol: A Comparative Guide to Potential Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals Introduction to 3-Methyl-3H-indol-3-ol and the Indole Scaffold The indole moiety is a privileged scaffold in medicinal chemistry, forming the core structure...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methyl-3H-indol-3-ol and the Indole Scaffold
The indole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of indole have been reported to exhibit anticancer, antibacterial, and antifungal properties, among others.[1][2] 3-Methyl-3H-indol-3-ol, a specific indole derivative, is structurally related to compounds that have shown biological effects. While direct data is lacking, by examining structurally similar compounds and the general activities of the indole class, we can infer potential mechanisms of action and identify relevant known inhibitors for comparative analysis.
Potential Therapeutic Targets for Indole Derivatives
Based on the activities of various indole-containing molecules, several key cellular pathways have been identified as potential targets. This guide will focus on three such pathways that are relevant to cancer therapy, a common application for novel indole compounds:
Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division. Their disruption is a well-established anticancer strategy.[3][4][5][6]
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[4][7][8]
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[9]
Comparative Analysis of Inhibitors
The following tables provide a summary of known inhibitors for the aforementioned pathways, offering a benchmark for the potential efficacy of novel compounds like 3-Methyl-3H-indol-3-ol.
Table 1: Comparison of Tubulin Polymerization Inhibitors
Detailed experimental protocols are crucial for the accurate benchmarking of novel compounds. Below are generalized methodologies for assessing the potential activities of 3-Methyl-3H-indol-3-ol.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of 3-Methyl-3H-indol-3-ol and a known inhibitor (positive control) for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer, and GTP.
Compound Addition: Add 3-Methyl-3H-indol-3-ol or a known tubulin inhibitor to the reaction mixture.
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to microtubule formation.
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
Cell Lysis: Treat cancer cells with 3-Methyl-3H-indol-3-ol and then lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Pim-1 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.
Reaction Setup: Prepare a reaction mixture containing recombinant Pim-1 kinase, a substrate peptide, and ATP.
Inhibitor Addition: Add 3-Methyl-3H-indol-3-ol or a known Pim-1 inhibitor to the reaction.
Kinase Reaction: Incubate the mixture to allow for the phosphorylation of the substrate.
Detection: Use a detection method, such as a fluorescence-based assay or a radioactive assay, to measure the extent of substrate phosphorylation.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
The following diagrams illustrate the potential signaling pathways that could be targeted by indole derivatives and a general workflow for inhibitor screening.
Navigating the Synthesis of 3-Hydroxy-3-methyloxindole: A Guide to Reproducible Experimental Outcomes
The elusive 3-Methyl-3H-indol-3-ol has prompted a focused examination of its stable and extensively studied structural analog, 3-hydroxy-3-methyloxindole. This guide offers a comparative analysis of synthetic methodologi...
Author: BenchChem Technical Support Team. Date: November 2025
The elusive 3-Methyl-3H-indol-3-ol has prompted a focused examination of its stable and extensively studied structural analog, 3-hydroxy-3-methyloxindole. This guide offers a comparative analysis of synthetic methodologies for 3-hydroxy-3-methyloxindole, providing researchers, scientists, and drug development professionals with the critical data and detailed protocols necessary to achieve reproducible experimental results.
Initial investigations into the experimental reproducibility of 3-Methyl-3H-indol-3-ol revealed a significant challenge: the compound is not described as a stable, isolable entity in peer-reviewed literature. It is likely a transient intermediate in chemical reactions, making a direct study of its experimental reproducibility impractical. Consequently, this guide focuses on 3-hydroxy-3-methyloxindole, a closely related and well-characterized compound. This oxindole derivative is notably recognized as the major murine metabolite of 3-methylindole (skatole), highlighting its biological relevance.[1][2] The inherent stability of 3-hydroxy-3-methyloxindole allows for consistent synthesis and characterization, providing a solid foundation for reproducible experimentation.
Comparative Analysis of Synthetic Protocols
The synthesis of 3-hydroxy-3-methyloxindole and its derivatives is a subject of ongoing research, with various methods offering different advantages in terms of yield, reaction time, and catalyst requirements. Below is a summary of quantitative data from different synthetic approaches to provide a clear comparison.
Method/Catalyst
Substrates
Reaction Time
Yield (%)
Reference
K2CO3
Isatin and Indole
60 - 120 min
Good
(Shanthi et al.)
β-Cyclodextrin
Isatin and Indole
45 - 190 min
Good
(Kumar et al.)
Triton-B
Isatin and Indole
15 min
Good
(Meshram et al.)
ZnO nanorods
Isatin and Indole
2.5 h
Good
(Hosseini and Tavakolian)
Experimental Protocols
Reproducibility in chemical synthesis is fundamentally linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments related to the synthesis and understanding of 3-hydroxy-3-methyloxindole.
Protocol 1: Synthesis of 3-hydroxy-3-methyloxindole
This protocol is a generalized procedure based on the reaction of an N-protected isatin with a suitable methylating agent.
Materials:
N-protected isatin (e.g., N-benzylisatin)
Methylmagnesium bromide (Grignard reagent), 3.0 M in diethyl ether
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for 3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1) is not publicly available. The following disposal procedures are based on general best practices for handling unknown or uncharacterized chemical waste in a laboratory setting. Researchers must always prioritize safety and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity and reactivity data for 3-Methyl-3H-indol-3-ol, it must be handled as a potentially hazardous substance. All personnel should adhere to the following personal protective equipment (PPE) standards when managing this compound:
Eye Protection: Wear chemical safety goggles.
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
Body Protection: A lab coat is mandatory.
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of 3-Methyl-3H-indol-3-ol, treated as an unknown chemical waste, should proceed as follows:
Waste Identification and Segregation:
Since the specific hazards are unknown, do not mix 3-Methyl-3H-indol-3-ol waste with any other waste stream.
It should be collected in a dedicated, properly labeled hazardous waste container.
Container Selection and Management:
Use a container that is in good condition, leak-proof, and compatible with indole derivatives (a glass container is generally suitable for solids or solutions).
The container must have a secure, tight-fitting lid.
Keep the waste container closed at all times, except when adding waste.[1][2][3]
Ensure the exterior of the container remains clean and free of contamination.
Labeling:
Label the waste container clearly with the words "HAZARDOUS WASTE".
The name of the principal investigator or laboratory contact.
The accumulation start date.
Storage:
Store the waste container in a designated satellite accumulation area within the laboratory.
Ensure the storage location is away from incompatible materials. As a precaution, store it separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
The storage area should have secondary containment to control any potential spills.
Disposal Request:
Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, arrange for its disposal through your institution's EHS department.[3]
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Navigating the Safe Handling of 3-Methyl-3H-indol-3-ol: A Provisional Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), handling, and disposal of 3-Methyl-3H-indol-3-ol. Hazard Profile (Ba...
Author: BenchChem Technical Support Team. Date: November 2025
Essential safety and logistical information for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), handling, and disposal of 3-Methyl-3H-indol-3-ol.
Hazard Profile (Based on 2,3,3-Trimethylindolenine)
Due to the absence of specific data for 3-Methyl-3H-indol-3-ol, the hazard profile of a structural isomer, 2,3,3-Trimethylindolenine, is provided as a potential indicator of risks.
Hazard Classification
Description
Acute Oral Toxicity
Harmful if swallowed.
Skin Corrosion/Irritation
Causes skin irritation.
Serious Eye Damage/Eye Irritation
Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Physical Hazard
Combustible liquid.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended based on the hazard profile of the surrogate compound.
Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
Operational and Disposal Plans
Handling and Storage:
Engineering Controls: All handling of 3-Methyl-3H-indol-3-ol should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.
Safe Handling Practices:
Avoid contact with skin, eyes, and clothing.
Do not ingest or inhale dust, fumes, or vapors.
Wash hands thoroughly after handling.
Keep containers tightly closed when not in use.
Prevent the formation of dusts or aerosols.
Storage Conditions:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Keep containers tightly sealed.
First Aid Measures:
In the event of exposure, immediate action is critical.
Exposure Route
First Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures:
Spill Containment:
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE as outlined above.
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
Collect the absorbed material into a suitable, labeled container for disposal.
Waste Disposal:
Dispose of waste in accordance with all applicable federal, state, and local regulations.
Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of 3-Methyl-3H-indol-3-ol, from preparation to disposal.
Caption: A logical workflow for handling 3-Methyl-3H-indol-3-ol.
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